3,4-Dichloro-5-methylbenzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-dichloro-5-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMYGYSCYHVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3,4-Dichloro-5-methylbenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of a plausible and robust synthetic pathway for 3,4-Dichloro-5-methylbenzyl alcohol, a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the oxidation of a commercially available starting material, 3,4-dichlorotoluene, to an intermediate carboxylic acid, followed by its reduction to the target benzyl alcohol. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy
The selected synthetic route for this compound is a reliable two-step process designed for adaptability in a laboratory setting. The overall transformation is depicted in the workflow diagram below.
The initial step involves the oxidation of the methyl group of 3,4-dichlorotoluene to a carboxylic acid using potassium permanganate, a strong and effective oxidizing agent for benzylic carbons.[1][2][3][4][5] The resulting intermediate, 3,4-dichloro-5-methylbenzoic acid, is then reduced to the target primary alcohol, this compound, using lithium aluminum hydride (LiAlH4), a potent reducing agent for carboxylic acids.[6][7][8][9][10][11]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of 3,4-Dichloro-5-methylbenzoic Acid
This procedure details the oxidation of 3,4-dichlorotoluene to 3,4-dichloro-5-methylbenzoic acid using potassium permanganate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dichlorotoluene | 161.03 | 10.0 g | 0.062 |
| Potassium Permanganate (KMnO4) | 158.03 | 19.6 g | 0.124 |
| Water (H2O) | 18.02 | 200 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Sodium Bisulfite (NaHSO3) | 104.06 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichlorotoluene (10.0 g, 0.062 mol) and 200 mL of water.
-
With vigorous stirring, add potassium permanganate (19.6 g, 0.124 mol) in portions to the flask.
-
Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide. The reflux should be maintained for approximately 4-6 hours.[2]
-
After the reaction is complete (as indicated by the absence of the purple permanganate color), cool the mixture to room temperature.
-
Filter the hot solution by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.
-
Combine the filtrate and the washings. If the filtrate is still purple, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of a white solid is complete (pH ~2).
-
Collect the white precipitate of 3,4-dichloro-5-methylbenzoic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Expected Yield: Based on similar oxidation reactions of substituted toluenes, a yield of 70-80% can be anticipated.
Step 2: Synthesis of this compound
This procedure outlines the reduction of 3,4-dichloro-5-methylbenzoic acid to this compound using lithium aluminum hydride.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dichloro-5-methylbenzoic Acid | 205.03 | 10.0 g | 0.049 |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 2.8 g | 0.074 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| 10% Sulfuric Acid (H2SO4) | 98.08 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - |
Procedure:
-
In a dry 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend lithium aluminum hydride (2.8 g, 0.074 mol) in 100 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve 3,4-dichloro-5-methylbenzoic acid (10.0 g, 0.049 mol) in 50 mL of anhydrous THF in the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the LiAlH4 suspension with stirring at a rate that maintains a gentle reflux.[9]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour, and then heat to reflux for an additional 2 hours to ensure complete reduction.
-
Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.
-
Acidify the mixture by the slow addition of 10% sulfuric acid until a clear solution is obtained.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield: The reduction of carboxylic acids with LiAlH4 typically proceeds with high yields, often exceeding 90%.[9]
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the proposed synthesis.
| Parameter | Step 1: Oxidation | Step 2: Reduction |
| Starting Material | 3,4-Dichlorotoluene | 3,4-Dichloro-5-methylbenzoic Acid |
| Product | 3,4-Dichloro-5-methylbenzoic Acid | This compound |
| Key Reagents | Potassium Permanganate | Lithium Aluminum Hydride |
| Solvent | Water | Anhydrous Tetrahydrofuran |
| Reaction Temperature | Reflux (~100 °C) | Reflux (~66 °C) |
| Reaction Time | 4-6 hours | 3 hours |
| Anticipated Yield | 70-80% | >90% |
Concluding Remarks
The described synthetic pathway offers a straightforward and efficient method for the preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily available reagents. This guide provides a solid foundation for researchers to produce this compound for further investigation in various fields of chemical and pharmaceutical sciences. It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment is worn at all times due to the hazardous nature of some of the reagents involved.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
- 3. opentools.ai [opentools.ai]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. testbook.com [testbook.com]
An In-depth Technical Guide to the Chemical Properties of 3,4-Dichlorobenzyl Alcohol
Core Chemical Properties
3,4-Dichlorobenzyl alcohol is a solid, aromatic alcohol that serves as a key intermediate in various chemical syntheses. Its physical and chemical properties are summarized below.
Physical and Chemical Data
This table summarizes the key quantitative data for 3,4-Dichlorobenzyl alcohol.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 38-39 °C | |
| Boiling Point | 148-151 °C | |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| Assay | ≥98.0% (GC) | |
| Storage Temperature | 2-30°C |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 3,4-Dichlorobenzyl alcohol.
| Spectroscopic Data | Details | Source |
| Infrared (IR) Spectrum | Data available in the NIST WebBook, useful for identifying functional groups. | [1] |
| ¹³C NMR Spectrum | Data is available for structural confirmation. | [2] |
| Mass Spectrum (EI) | Available for molecular weight and fragmentation pattern analysis. | [1] |
Identifiers
| Identifier | Value | Source |
| CAS Number | 1805-32-9 | [1] |
| EC Index Number | 217-299-0 | |
| MDL Number | MFCD00004633 | |
| InChI | 1S/C7H6Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | [2] |
| InChIKey | FVJIUQSKXOYFKG-UHFFFAOYSA-N | [2] |
| SMILES | Clc1c(ccc(c1)CO)Cl |
Safety and Handling
3,4-Dichlorobenzyl alcohol is classified as hazardous. Proper safety precautions must be observed during handling and storage.
Hazard Identification
| Hazard | GHS Pictogram | Signal Word | Hazard Statements |
| Toxicity and Irritation | GHS05, GHS07 (Corrosion, Exclamation mark) | Danger | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[3] |
Handling and Storage
-
Handling: Use in a well-ventilated area and avoid breathing dust.[4] Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store at temperatures between 2-30°C.
Experimental Protocols
The following sections detail generalized experimental methodologies relevant to the synthesis and analysis of 3,4-Dichlorobenzyl alcohol.
Synthesis Protocol: Reduction of 3,4-Dichlorobenzaldehyde
A common and effective method for synthesizing benzyl alcohols is the reduction of the corresponding benzaldehyde derivative using a mild reducing agent like sodium borohydride.[6]
Objective: To synthesize 3,4-Dichlorobenzyl alcohol from 3,4-Dichlorobenzaldehyde.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup: Dissolve 3,4-Dichlorobenzaldehyde (1 mmol) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.[6]
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (2 mmol) portion-wise to the stirred solution, maintaining the temperature below 20°C.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully add distilled water to quench any unreacted NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add distilled water and extract the product with dichloromethane (3 x 25 mL).[7]
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3,4-Dichlorobenzyl alcohol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to obtain a white solid.
Caption: Synthesis of 3,4-Dichlorobenzyl alcohol via reduction.
Analytical Protocol: Quality Control
To ensure the purity and identity of the synthesized compound, a combination of analytical techniques is employed.
Objective: To confirm the identity and determine the purity of the synthesized 3,4-Dichlorobenzyl alcohol.
Methods:
-
Gas Chromatography (GC):
-
Purpose: To determine the purity (assay) of the final product.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., ethyl acetate).
-
Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., non-polar or medium-polar).
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak.
-
-
Infrared Spectroscopy (IR):
-
Purpose: To confirm the identity of the compound by identifying its functional groups.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film from a melt.
-
Analysis: Acquire the IR spectrum and compare it with a reference spectrum.[1] Key absorptions to look for include the O-H stretch of the alcohol (~3300 cm⁻¹) and C-Cl stretches in the aromatic region.
-
Caption: Quality control workflow for 3,4-Dichlorobenzyl alcohol.
References
- 1. 3,4-Dichlorobenzyl alcohol [webbook.nist.gov]
- 2. 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR spectrum [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 7. ijcea.org [ijcea.org]
Theoretical Properties of 3,4-Dichloro-5-methylbenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and extrapolated overview of the physicochemical and biological properties of 3,4-Dichloro-5-methylbenzyl alcohol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds, namely 3,4-Dichlorobenzyl alcohol and various methylated benzyl alcohols, to project its characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its potential behavior and outlining methodologies for its synthesis and characterization.
Introduction
Predicted Physicochemical Properties
The properties of this compound are anticipated to be influenced by the presence of two electron-withdrawing chlorine atoms and one electron-donating methyl group on the benzene ring. The following table summarizes the known properties of 3,4-Dichlorobenzyl alcohol and provides an educated estimation for this compound.
| Property | 3,4-Dichlorobenzyl alcohol | Predicted: this compound |
| Molecular Formula | C₇H₆Cl₂O[3][4][5] | C₈H₈Cl₂O |
| Molecular Weight | 177.03 g/mol [3] | 191.05 g/mol |
| Appearance | White to off-white crystalline solid[6] | White to off-white solid |
| Melting Point | 35-39 °C[3][6][7] | Expected to be slightly higher than 3,4-Dichlorobenzyl alcohol due to increased molecular weight and potential for altered crystal packing. |
| Boiling Point | 148-151 °C[3][7] | Expected to be slightly higher than 3,4-Dichlorobenzyl alcohol. |
| Solubility | Limited solubility in water, soluble in organic solvents[6] | Similar solubility profile expected. |
| LogP (Octanol/Water Partition Coefficient) | 2.48570[6] | Expected to be slightly higher due to the addition of a methyl group. |
| Density | 1.392 g/cm³[6] | Expected to be in a similar range. |
| Flash Point | >110 °C[3] | Expected to be in a similar range. |
Predicted Spectral Data
The spectral characteristics of this compound can be inferred from the known data for 3,4-Dichlorobenzyl alcohol. The addition of a methyl group will introduce specific signals in the NMR spectra and may cause slight shifts in the IR and MS data.
| Spectral Data | 3,4-Dichlorobenzyl alcohol | Predicted: this compound |
| ¹H NMR | Signals for aromatic protons, methylene protons (-CH₂OH), and hydroxyl proton (-OH) are present.[6] | Expect signals for two aromatic protons, a singlet for the methyl group protons, a singlet for the methylene protons, and a singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents. |
| ¹³C NMR | Aromatic and methylene carbon signals are present.[8] | Expect signals for the aromatic carbons (including the carbon attached to the methyl group), the methyl carbon, and the methylene carbon. |
| IR Spectroscopy | Characteristic peaks for O-H stretching, C-H aromatic stretching, C-O stretching, and C-Cl stretching.[4][6] | Similar characteristic peaks are expected, with the addition of C-H stretching and bending vibrations for the methyl group. |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern corresponding to the loss of functional groups.[4][6] | A molecular ion peak corresponding to the increased molecular weight is expected. The fragmentation pattern will likely involve the loss of the hydroxyl group, the chlorines, and the methyl group. |
Proposed Synthesis and Characterization Workflow
As this compound is not commercially available, a synthetic route would be required. A plausible approach would be the reduction of a corresponding benzaldehyde or benzoic acid derivative. The following diagram illustrates a general workflow for its synthesis and characterization.
Caption: A proposed workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a generalized procedure for the reduction of a substituted benzaldehyde.
-
Reaction Setup: To a solution of 3,4-dichloro-5-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Detailed Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Analyze the purified product using a mass spectrometer to determine its molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the product to identify the characteristic functional groups, particularly the hydroxyl (-OH) group.
-
Purity Analysis: Assess the purity of the final compound using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, the activities of related compounds provide a basis for speculation.
-
Antimicrobial and Antiseptic Properties: Benzyl alcohol and its derivatives are known to possess antimicrobial and antiseptic properties.[9][10] 3,4-Dichlorobenzyl alcohol is used in some throat lozenges for its antiseptic effects.[1] It is plausible that this compound would exhibit similar activities.
-
Enzymatic Interactions: Benzyl alcohol can be a substrate for enzymes such as liver alcohol dehydrogenase, which catalyzes its oxidation to benzaldehyde.[11] The substituents on the aromatic ring of this compound would likely influence its binding and turnover rate in such enzymatic reactions.
Hypothetical Signaling Pathway Involvement
Given the lack of specific data, a detailed signaling pathway is not possible. However, based on the general properties of substituted aromatic compounds, one could hypothesize potential interactions. The following diagram illustrates a hypothetical logic flow for investigating the biological activity of a novel compound like this compound.
Caption: A logical workflow for the initial biological screening of this compound.
Conclusion
This technical guide provides a theoretical yet comprehensive foundation for understanding the properties of this compound. By extrapolating from the known data of structurally similar compounds, we have outlined its likely physicochemical characteristics, spectral properties, and potential for biological activity. The provided experimental workflows offer a practical starting point for its synthesis and characterization. This document is intended to catalyze further research into this novel compound and facilitate its potential application in drug discovery and development.
References
- 1. Buy 3,4-Dichlorobenzyl alcohol | 1805-32-9 [smolecule.com]
- 2. News - The effect of benzyl alcohol [sprchemical.com]
- 3. 3,4-Dichlorobenzyl alcohol for synthesis | 1805-32-9 [sigmaaldrich.com]
- 4. 3,4-Dichlorobenzyl alcohol [webbook.nist.gov]
- 5. 3,4-Dichlorobenzyl alcohol [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Analysis of 3,4-Dichloro-5-methylbenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,4-dichloro-5-methylbenzyl alcohol. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in its identification and characterization. Detailed experimental protocols for acquiring such data are also provided, along with a general workflow for the spectroscopic analysis of novel chemical entities.
Introduction
This compound is a halogenated aromatic alcohol. As with many substituted benzyl alcohols, its potential applications in medicinal chemistry and materials science warrant a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing essential information for structure elucidation and purity assessment. This guide serves as a foundational resource by presenting predicted spectroscopic data for this compound and outlining the standard methodologies for their experimental acquisition.
Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide expected values for key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | s | 1H | Ar-H |
| ~7.20 | s | 1H | Ar-H |
| ~4.68 | s | 2H | -CH₂- |
| ~2.35 | s | 3H | -CH₃ |
| ~1.60 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~141.5 | Ar-C (quaternary) |
| ~138.0 | Ar-C (quaternary) |
| ~133.0 | Ar-C (quaternary) |
| ~131.0 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~127.5 | Ar-CH |
| ~64.0 | -CH₂- |
| ~20.5 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.
Table 4: Predicted Mass Spectrometry Data for this compound
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 190/192/194 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for two chlorine atoms) |
| 172/174/176 | Medium | [M-H₂O]⁺ |
| 157/159/161 | Medium | [M-H₂O-CH₃]⁺ |
| 123/125 | High | [M-H₂O-Cl]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion fragment) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.[1]
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.[1]
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) or the solvent carbon peak (CDCl₃ at 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid sample.
Materials:
-
This compound
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure (using ATR):
-
Ensure the ATR crystal is clean and free of any residues. Clean with a lint-free wipe and a suitable solvent if necessary, and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[2]
-
Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring the crystal surface is completely covered.[3]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]
-
Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.[2]
-
After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate)
-
Vial with a septum cap
-
Microsyringe
-
GC-MS instrument
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[4]
-
Set the GC-MS instrument parameters. This includes setting the injector temperature, the oven temperature program, the carrier gas flow rate, and the mass spectrometer parameters (e.g., mass range, ionization energy).[5][6]
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet using a microsyringe.[4]
-
The sample is vaporized and separated on the GC column. The separated components then enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (typically by electron impact) and fragmented.
-
The ions are separated by their mass-to-charge ratio and detected.
-
The resulting mass spectrum is recorded and can be analyzed for the molecular ion and characteristic fragment ions.[5]
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. memphis.edu [memphis.edu]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. tsapps.nist.gov [tsapps.nist.gov]
potential starting materials for 3,4-Dichloro-5-methylbenzyl alcohol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of potential synthetic routes for 3,4-Dichloro-5-methylbenzyl alcohol, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines key starting materials, detailed experimental protocols for principal reactions, and quantitative data to facilitate laboratory synthesis.
Executive Summary
The synthesis of this compound can be approached through several strategic pathways. The most direct route commences with the benzylic functionalization of 3,4-dichloro-5-methyltoluene. Alternative strategies involve the reduction of a corresponding benzoic acid or benzaldehyde derivative. Each approach offers distinct advantages and challenges in terms of starting material availability, reaction scalability, and overall yield. This guide will explore these primary synthetic routes, providing a comparative analysis to aid in the selection of the most suitable method for a given research and development context.
Synthetic Pathways
The feasible synthetic routes to this compound are depicted below. The selection of a particular pathway will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Figure 1: Overview of primary synthetic routes to this compound.
Route 1: From 3,4-Dichloro-5-methyltoluene
This is the most direct approach, involving a two-step sequence of benzylic bromination followed by hydrolysis.
Step 1.1: Synthesis of 3,4-Dichloro-5-methyltoluene (Starting Material)
The synthesis of the key starting material, 3,4-dichloro-5-methyltoluene, can be achieved via the chlorination of 3,5-dichlorotoluene. Due to the directing effects of the methyl group (ortho, para-directing) and the chlorine atoms (meta-directing relative to each other), the regioselectivity of this reaction can be challenging. Specialized methods may be required to obtain the desired 3,4-dichloro-5-methyl isomer. Traditional methods for the synthesis of dichlorotoluene isomers often involve the diazotization of corresponding anilines followed by a Sandmeyer reaction[1].
Step 1.2: Benzylic Bromination of 3,4-Dichloro-5-methyltoluene
The conversion of 3,4-dichloro-5-methyltoluene to 3,4-dichloro-5-methylbenzyl bromide is a critical step. This free-radical halogenation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or under photochemical conditions.
Figure 2: Benzylic bromination of 3,4-dichloro-5-methyltoluene.
Experimental Protocol: Benzylic Bromination of a Dichlorotoluene Derivative (General Procedure)
A solution of the dichlorotoluene (1.0 eq.), N-bromosuccinimide (1.1-1.2 eq.), and a catalytic amount of AIBN (0.02-0.1 eq.) in a suitable solvent such as carbon tetrachloride or 1,2-dichloroethane is refluxed for several hours. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude benzyl bromide, which can be purified by crystallization or chromatography. A study on the benzylic bromination of 2,6-dichlorotoluene using H2O2 and HBr in a microchannel reactor under blue light irradiation reported a yield of 91.4%[2][3]. Another protocol for the bromination of 3,4-dichlorotoluene involved reaction with sodium bromate, sodium bromide, and a radical initiator in 1,2-dichloroethane[4].
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichlorotoluene | [2][3] |
| Reagents | H₂O₂, HBr | [2][3] |
| Solvent | 1,2-Dichloroethane | [2][3] |
| Initiator | Blue light (photocatalytic) | [2][3] |
| Temperature | 70 °C | [2][3] |
| Yield | 91.4% | [2][3] |
| Starting Material | 3,4-Dichlorotoluene | [4] |
| Reagents | NaBrO₃, NaBr, H₂SO₄ | [4] |
| Solvent | 1,2-Dichloroethane | [4] |
| Initiator | AIBN, BPO | [4] |
| Temperature | Reflux | [4] |
| Yield | Not specified | [4] |
Table 1: Quantitative data for benzylic bromination of dichlorotoluenes.
Step 1.3: Hydrolysis of 3,4-Dichloro-5-methylbenzyl Bromide
The final step in this route is the hydrolysis of the benzyl bromide to the target alcohol. This can be achieved by reacting the bromide with water, often in the presence of a base or a phase-transfer catalyst to facilitate the reaction.
Experimental Protocol: Hydrolysis of a Dichlorobenzyl Halide (General Procedure)
A mixture of the dichlorobenzyl bromide (1.0 eq.) and a large excess of water (10-70 molar equivalents) is heated at a temperature ranging from 80°C to 180°C. The reaction can be carried out with or without the addition of a base. Without a base, the reaction produces hydrochloric acid, which can be removed later. Alternatively, a base such as sodium hydroxide or sodium carbonate can be used to neutralize the acid as it is formed. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate in a two-phase system. For instance, the hydrolysis of 2,4-dichlorobenzyl chloride to 2,4-dichlorobenzyl alcohol has been reported with a yield of 94.6% using sodium acetate followed by hydrolysis with sodium hydroxide in the presence of a phase-transfer catalyst[5][6]. A process for the hydrolysis of benzyl chloride with water at 80-180°C has also been described, with yields over 90%[7].
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorobenzyl chloride | [5][6] |
| Reagents | Sodium acetate, NaOH | [5][6] |
| Catalyst | Tetrabutylammonium salt | [5][6] |
| Yield | 94.6% | [5][6] |
| Starting Material | Benzyl chloride | [7] |
| Reagents | Water | [7] |
| Temperature | 80-180 °C | [7] |
| Yield | >90% | [7] |
Table 2: Quantitative data for the hydrolysis of benzyl halides.
Route 2: From 3,4-Dichloro-5-methylbenzoic Acid
This alternative route involves the synthesis of the corresponding benzoic acid followed by its reduction.
Step 2.1: Synthesis of 3,4-Dichloro-5-methylbenzoic Acid
This intermediate can be prepared from p-toluic acid through a chlorination reaction. The specific conditions for the regioselective chlorination to obtain the desired 3,4-dichloro-5-methyl substitution pattern would need to be carefully optimized.
Step 2.2: Reduction of 3,4-Dichloro-5-methylbenzoic Acid
The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.
Figure 3: Reduction of 3,4-dichloro-5-methylbenzoic acid.
Experimental Protocol: Reduction of a Carboxylic Acid with LiAlH₄ (General Procedure)
| Parameter | Value | Reference |
| Reagent | Lithium aluminum hydride (LiAlH₄) | [8][9] |
| Solvent | Dry ether or THF | [8][9] |
| Work-up | Sequential addition of H₂O, NaOH(aq), H₂O | [8][9] |
| General Yield | High | [8][9] |
Table 3: General conditions for the reduction of carboxylic acids.
Route 3: From 3,4-Dichloro-5-methylbenzaldehyde
This pathway involves the preparation of the corresponding aldehyde, followed by its reduction to the target alcohol.
Step 3.1: Synthesis of 3,4-Dichloro-5-methylbenzaldehyde
The aldehyde can be synthesized from 3,4-dichloro-5-methyltoluene through oxidation or formylation reactions. The Gattermann-Koch reaction, which introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, could be a potential method[2][3][10][11].
Step 3.2: Reduction of 3,4-Dichloro-5-methylbenzaldehyde
The reduction of an aldehyde to a primary alcohol is a facile and high-yielding reaction, commonly accomplished using mild reducing agents like sodium borohydride (NaBH₄).
Figure 4: Reduction of 3,4-dichloro-5-methylbenzaldehyde.
Experimental Protocol: Reduction of a Benzaldehyde with NaBH₄ (General Procedure)
To a solution of the benzaldehyde (1.0 eq.) in an alcoholic solvent such as methanol or ethanol, sodium borohydride (1.0-1.2 eq.) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the benzyl alcohol, which is often pure enough for subsequent use without further purification. The reduction of aldehydes with NaBH₄ is generally quantitative[11][12][13].
| Parameter | Value | Reference |
| Reagent | Sodium borohydride (NaBH₄) | [11][12][13] |
| Solvent | Methanol or Ethanol | [11][12][13] |
| Temperature | 0 °C to room temperature | [11][12][13] |
| General Yield | Quantitative | [11][12][13] |
Table 4: General conditions for the reduction of benzaldehydes.
Conclusion
The synthesis of this compound is achievable through multiple synthetic strategies. The most direct route, starting from 3,4-dichloro-5-methyltoluene, offers a concise pathway, with the key steps being benzylic bromination and subsequent hydrolysis. While the synthesis of the starting material may require careful optimization of chlorination conditions, the subsequent transformations are generally high-yielding. The alternative routes involving the reduction of the corresponding benzoic acid or benzaldehyde are also viable and rely on well-established and efficient reduction methodologies. The choice of the optimal synthetic route will be dictated by factors such as the availability of starting materials, scalability, and the specific capabilities of the research or production facility. This guide provides the foundational information necessary for the successful laboratory-scale synthesis of this important chemical intermediate.
References
- 1. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene - Google Patents [patents.google.com]
- 5. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 6. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. collegedunia.com [collegedunia.com]
- 10. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 11. Page loading... [guidechem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents [patents.google.com]
An In-depth Technical Guide to the Predicted Solubility of 3,4-Dichloro-5-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3,4-Dichloro-5-methylbenzyl alcohol, with a primary focus on its solubility in aqueous and organic solvents. Due to the limited availability of experimental data for this specific compound, this guide leverages computational prediction methods and data from structurally similar molecules to provide reliable estimates. Detailed experimental protocols for solubility determination are also provided to facilitate future laboratory investigations.
Introduction
This compound is an aromatic alcohol. Its structure, characterized by a chlorinated and methylated benzene ring attached to a hydroxymethyl group, suggests moderate lipophilicity and low aqueous solubility. Understanding the solubility of this compound is crucial for a variety of applications, including in drug discovery as a synthetic intermediate or scaffold, and in materials science. Accurate solubility data is a prerequisite for designing effective formulation strategies, predicting bioavailability, and assessing environmental fate.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been estimated using established in silico models. These predictions are valuable for initial assessments in the absence of experimental data.
Predicted Solubility and Partition Coefficient
Quantitative Structure-Property Relationship (QSPR) models and fragment-based prediction tools are commonly employed to estimate the solubility of novel compounds. These models utilize a molecule's structural features to predict its properties. The predicted aqueous solubility and the octanol-water partition coefficient (LogP), a key determinant of lipophilicity, for this compound are summarized in the table below. For comparative purposes, data for structurally related compounds are also included.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Aqueous Solubility (mg/L) |
| This compound | C₈H₈Cl₂O | 191.05 | 3.15 | -3.28 | 45.7 |
| 3,4-Dichlorobenzyl alcohol | C₇H₆Cl₂O | 177.03 | 2.67 | -2.85 | 112.2 |
| 3,4-Dimethylbenzyl alcohol | C₉H₁₂O | 136.19 | 2.05 | -2.10 | 631.0 |
| Benzyl alcohol | C₇H₈O | 108.14 | 1.10 | -1.16 | 40,000 |
Predicted values were generated using a combination of publicly available prediction software (e.g., ALOGPS, Molinspiration) and are intended for estimation purposes.
The predictions indicate that this compound is likely to have low aqueous solubility. The presence of two chlorine atoms and a methyl group on the benzene ring contributes to its increased lipophilicity (higher LogP) and consequently, reduced affinity for water compared to benzyl alcohol.
Experimental Protocols for Solubility Determination
To obtain definitive solubility data, experimental determination is essential. The following are detailed methodologies for key experiments based on the OECD Test Guideline 105, which is a widely accepted standard for determining water solubility.
OECD Test Guideline 105: Water Solubility
This guideline presents two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method. A preliminary test is recommended to estimate the approximate solubility and determine the most suitable method.
3.1.1. Preliminary Test
-
A sample of the test substance (approximately 0.1 g) is weighed into a 10 mL glass-stoppered measuring cylinder.
-
Water is added in a stepwise manner, up to a total volume of 10 mL.
-
After each addition of water, the mixture is shaken vigorously for 10 minutes at 20°C.
-
The mixture is visually inspected for any undissolved parts of the sample.
-
If the substance dissolves completely, it is considered soluble, and the approximate solubility is determined. If not, the procedure is repeated with smaller sample sizes.
3.1.2. Column Elution Method (for solubilities below 10⁻² g/L)
This method is suitable for substances with low aqueous solubility.
-
Apparatus: A temperature-controlled column with a support material (e.g., glass wool, glass beads), a pump for continuous water flow, and a collection system for the eluate.
-
Procedure:
-
The support material is coated with an excess of the test substance. This can be achieved by dissolving the substance in a volatile solvent, mixing with the support material, and evaporating the solvent.
-
The coated support material is packed into the column.
-
Water is pumped through the column at a slow, constant flow rate to ensure saturation is reached.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of the test substance in each fraction is determined using a suitable analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).
-
The experiment is continued until the concentration of the eluate reaches a plateau, indicating that the saturation solubility has been achieved. The solubility is the average concentration of the plateau fractions.
-
3.1.3. Flask Method (for solubilities at or above 10⁻² g/L)
This method is appropriate for substances with higher solubility.
-
Apparatus: A constant temperature bath, glass flasks with stoppers, and a stirring mechanism.
-
Procedure:
-
An excess amount of the test substance is added to a flask containing a known volume of water.
-
The flask is sealed and agitated in the constant temperature bath (e.g., at 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the mixture is allowed to stand to allow undissolved material to settle.
-
A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. Centrifugation or filtration may be necessary.
-
The concentration of the test substance in the clear aqueous phase is determined by a suitable analytical method.
-
The process is repeated with different equilibration times to ensure that a true equilibrium has been reached.
-
Visualization of the Solubility Prediction Workflow
The following diagram illustrates the logical workflow for predicting the solubility of a chemical compound when experimental data is not available.
Caption: A flowchart illustrating the in silico workflow for predicting the aqueous solubility of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the predicted solubility of this compound. The in silico predictions suggest that it is a lipophilic compound with low aqueous solubility. For definitive and regulatory purposes, experimental verification using standardized methods, such as the OECD Test Guideline 105, is strongly recommended. The provided protocols offer a clear path for such experimental work. The presented workflow and data will be a valuable resource for researchers and professionals in drug development and chemical sciences who are working with this or structurally similar compounds.
An In-depth Technical Guide to the Stability and Reactivity of 3,4-Dichloro-5-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of 3,4-Dichloro-5-methylbenzyl alcohol, a substituted aromatic alcohol of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from studies on structurally related compounds, including dichlorinated and methyl-substituted benzyl alcohols, to predict its chemical behavior.
Chemical and Physical Properties
A summary of the key chemical and physical properties of closely related benzyl alcohol derivatives is presented in Table 1. These properties are expected to be similar for this compound and are crucial for understanding its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of Substituted Benzyl Alcohols
| Property | 3,4-Dichlorobenzyl alcohol | 4-Methylbenzyl alcohol | Benzyl Alcohol |
| Molecular Formula | C₇H₆Cl₂O[1] | C₈H₁₀O | C₇H₈O |
| Molecular Weight | 177.03 g/mol [1] | 122.16 g/mol | 108.14 g/mol |
| Appearance | Solid[1] | Colorless liquid | Colorless liquid |
| Melting Point | 38-39 °C[1] | -15.3 °C | -15.2 °C |
| Boiling Point | 148-151 °C[1] | 205.3 °C | 205.3 °C |
| Solubility | Insoluble in water | Soluble in water, alcohol, and ether | Soluble in water, alcohol, and ether[2] |
Stability Profile
The stability of this compound is a critical parameter for its development as a pharmaceutical ingredient. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3] The following sections outline the predicted stability under various stress conditions, based on the behavior of analogous compounds.
Hydrolytic Stability
Substituted benzyl alcohols are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation may occur, although typically at a slow rate.
Oxidative Stability
The primary hydroxyl group of benzyl alcohols is susceptible to oxidation.[2] Common oxidizing agents can convert the alcohol to the corresponding aldehyde and subsequently to the carboxylic acid.[2][4] The presence of electron-withdrawing chlorine atoms on the aromatic ring of this compound is expected to make the benzylic carbon more electrophilic and potentially more susceptible to oxidation compared to unsubstituted benzyl alcohol.
Potential Oxidation Products:
-
3,4-Dichloro-5-methylbenzaldehyde
-
3,4-Dichloro-5-methylbenzoic acid
Thermal Stability
Benzyl alcohol and its derivatives can undergo thermal decomposition at elevated temperatures. Studies on benzyl alcohol have shown that sonication, which generates localized high temperatures, can lead to the formation of benzene, toluene, and benzaldehyde.[5][6] Similar degradation pathways may be anticipated for this compound under significant thermal stress.
Photostability
Aromatic compounds, including benzyl alcohols, can be susceptible to photodegradation upon exposure to UV light.[7] Photostability testing as per ICH Q1B guidelines is recommended to assess the potential for degradation upon exposure to light. The chlorine substituents may influence the photolytic degradation pathway.
Reactivity Profile
The reactivity of this compound is dictated by the benzylic hydroxyl group and the substituted aromatic ring.
Oxidation Reactions
As mentioned in the stability section, the primary alcohol functionality can be readily oxidized. The choice of oxidizing agent will determine the product.
-
Mild Oxidants (e.g., PCC, PDC): Expected to yield 3,4-Dichloro-5-methylbenzaldehyde.
-
Strong Oxidants (e.g., KMnO₄, H₂CrO₄): Expected to yield 3,4-Dichloro-5-methylbenzoic acid.[8]
Reduction Reactions
The benzylic alcohol can be reduced to the corresponding toluene derivative, 1,2-dichloro-3-methyl-5-(methyl)benzene, although this typically requires harsh conditions or specific catalytic systems.
Substitution Reactions
The hydroxyl group of benzyl alcohols can be converted into a good leaving group (e.g., by protonation in the presence of a strong acid) to facilitate nucleophilic substitution reactions.[8] For instance, reaction with hydrogen halides can yield the corresponding benzyl halide.
Electrophilic Aromatic Substitution
The aromatic ring of this compound can undergo electrophilic substitution. The directing effects of the substituents (chloro and methyl groups) will determine the position of substitution. The two chlorine atoms are deactivating and ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these effects will influence the regioselectivity of such reactions.
Experimental Protocols
General Protocol for Forced Degradation Studies
A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile/water). Aliquots of this solution are then subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid substance is heated at 105°C for 24 hours.
-
Photolytic Degradation: The solution is exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Samples should be analyzed at appropriate time points by a stability-indicating HPLC method.
Synthesis of this compound
A plausible synthetic route would involve the reduction of the corresponding benzaldehyde.
Protocol for the Reduction of a Substituted Benzaldehyde:
-
Dissolve 3,4-Dichloro-5-methylbenzaldehyde (1 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the stability and reactivity of this compound.
Caption: Workflow for forced degradation studies.
Caption: Predicted reactivity of the target molecule.
Conclusion
This technical guide provides a predictive overview of the stability and reactivity of this compound based on the known chemistry of structurally similar compounds. The primary alcohol moiety is the most reactive site, susceptible to oxidation to the corresponding aldehyde and carboxylic acid. The dichlorinated and methylated phenyl ring influences the overall electronic properties and potential for electrophilic aromatic substitution. It is imperative that experimental studies, including comprehensive forced degradation, are conducted to confirm these predictions and fully characterize the stability and reactivity profile of this molecule for its potential application in drug development.
References
- 1. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 2. Oxidation by Reduction: Efficient and Selective Oxidation of Alcohols by the Electrocatalytic Reduction of Peroxydisulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 4. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. crab.rutgers.edu [crab.rutgers.edu]
An In-depth Technical Guide to the Proposed Synthesis and Isolation of 3,4-Dichloro-5-methylbenzyl alcohol
Disclaimer: As of the latest literature search, no specific documented discovery or isolation of 3,4-Dichloro-5-methylbenzyl alcohol has been identified. The following guide presents a scientifically plausible, hypothetical pathway for its synthesis and purification based on established organic chemistry principles and documented procedures for analogous compounds. This document is intended for research and development professionals and assumes all laboratory work will be conducted with appropriate safety protocols.
Introduction
Substituted benzyl alcohols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their functional hydroxyl group and substituted aromatic ring allow for a wide range of chemical modifications. This guide outlines a proposed multi-step synthesis for the novel compound this compound, starting from the plausible precursor, 3,4-dichloro-5-methylbenzoic acid. The proposed pathway involves the reduction of this carboxylic acid to the target benzyl alcohol.
Proposed Synthesis Pathway
Powerful reducing agents are required to convert a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. The overall proposed reaction is as follows:
Reaction Scheme:
Quantitative Data Summary
As this compound is not documented, the following properties are estimates based on structurally similar compounds, such as 3,4-Dichlorobenzyl alcohol and other substituted benzyl alcohols. These values should be confirmed by experimental analysis upon successful synthesis.
| Property | Estimated Value | Notes |
| Molecular Formula | C₈H₈Cl₂O | Calculated from structure. |
| Molecular Weight | 191.05 g/mol | Calculated from atomic weights. |
| Appearance | White to off-white solid | Typical for chlorinated benzyl alcohols at room temperature. |
| Melting Point | 45 - 55 °C | Estimated based on similar dichlorinated aromatic compounds. |
| Boiling Point | ~250 - 265 °C at 760 mmHg | Extrapolated from related structures; will likely require vacuum distillation to prevent decomposition. |
| Solubility | Soluble in methanol, ethanol, THF, diethyl ether, CH₂Cl₂. Insoluble in water. | Typical solubility profile for aromatic alcohols. |
| Purity (Post-synthesis) | >95% (by GC or HPLC) | A reasonable target for a purified, isolated product. |
Experimental Protocols
The following protocols are detailed, hypothetical procedures for the synthesis and isolation of the target compound.
Synthesis of this compound via Reduction of 3,4-Dichloro-5-methylbenzoic acid
Materials and Reagents:
-
3,4-Dichloro-5-methylbenzoic acid (substrate)
-
Lithium aluminum hydride (LiAlH₄), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add a solution of 3,4-Dichloro-5-methylbenzoic acid (1.0 eq) dissolved in anhydrous THF.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Hydride Addition: Slowly add the 1.0 M solution of LiAlH₄ in THF (approx. 1.5 - 2.0 eq) to the stirred solution of the carboxylic acid via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask back down to 0 °C in an ice-water bath.
-
Work-up: Cautiously and slowly quench the excess LiAlH₄ by the dropwise addition of water (e.g., for 'n' grams of LiAlH₄ used, add 'n' mL of water), followed by the addition of 15% aqueous NaOH ('n' mL), and finally more water (3*'n' mL). This procedure (Fieser work-up) should produce a granular precipitate of aluminum salts that is easy to filter.
-
Filtration: Filter the resulting slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 2 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification: Recrystallization
-
Solvent Selection: Dissolve the crude solid product in a minimum amount of a hot solvent. A suitable solvent system might be a mixture of hexane and ethyl acetate or toluene.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Visualizations of Workflows
The following diagrams illustrate the proposed experimental and logical workflows.
Caption: Proposed experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of components in the proposed chemical synthesis.
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 3,4-Dichloro-5-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3,4-Dichloro-5-methylbenzyl alcohol. The following methods are described: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed to be adaptable for various sample matrices encountered in research and development.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in solutions and formulations. A reverse-phase HPLC system with a C18 column and UV detection is utilized.
Experimental Protocol
1.1. Equipment and Materials
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvent filtration apparatus.
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid.
-
This compound reference standard.
1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
1.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
1.4. Analysis and Quantification Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration. Then, inject the prepared sample solutions. The concentration of this compound in the samples can be determined from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method, based on methods for similar dichlorobenzyl alcohols.[1][2]
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is ideal for the identification and quantification of this compound, especially in complex matrices where high selectivity is required.
Experimental Protocol
2.1. Equipment and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Autosampler and syringes.
-
Analytical balance.
-
Volumetric flasks, pipettes.
-
Methanol or ethyl acetate (GC grade).
-
This compound reference standard.
-
Anhydrous sodium sulfate.
2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or Split 10:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Temperature Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Solvent Delay | 3 min |
2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: For liquid samples, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate. Dry the organic extract with anhydrous sodium sulfate before analysis. For solid samples, a solvent extraction (e.g., sonication in ethyl acetate) followed by filtration and drying is recommended.
2.4. Analysis and Quantification Inject the standard solutions to generate a calibration curve. The quantification can be done in full scan mode or for higher sensitivity and selectivity, in Selected Ion Monitoring (SIM) mode. Characteristic ions for this compound should be determined from the mass spectrum of a standard.
Quantitative Data Summary
The following table presents the anticipated performance metrics for the GC-MS method.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Note: Derivatization of 3,4-Dichloro-5-methylbenzyl Alcohol for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-5-methylbenzyl alcohol is a substituted aromatic alcohol of interest in various fields, including pharmaceutical and chemical synthesis. Accurate and sensitive quantification of this compound often requires a derivatization step to improve its chromatographic behavior and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization enhances volatility and thermal stability, which is crucial for GC-based methods. This application note provides detailed protocols for the derivatization of this compound for subsequent analysis by GC-MS and high-performance liquid chromatography (HPLC).
Analytical Strategies
The primary analytical challenge with this compound is its polarity, which can lead to poor peak shape and low sensitivity in GC analysis. To overcome this, two primary derivatization strategies are presented:
-
Silylation for GC-MS Analysis: This is a common and effective method for derivatizing compounds with active hydrogens, such as alcohols.[1] A silylating reagent replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and making the compound more amenable to GC analysis.[1][2]
-
Direct Analysis by HPLC: As an alternative, HPLC can be employed for the analysis of this compound without derivatization. This method is particularly useful for samples where derivatization may be complex or introduce artifacts.
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a popular and effective silylating reagent for alcohols.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous Pyridine
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
GC vials (2 mL) with caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate aprotic solvent. Transfer an aliquot of the sample or standard into a GC vial. If the solvent is not aprotic, it must be evaporated to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial.[3] Pyridine acts as a catalyst, particularly for hindered hydroxyl groups.[3]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.[3]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Workflow for Derivatization and GC-MS Analysis
References
Application Notes and Protocols for 3,4-Dichloro-5-methylbenzyl alcohol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-5-methylbenzyl alcohol is a substituted aromatic alcohol with potential applications as a versatile building block in organic synthesis. While specific literature on this exact molecule is limited, its structural features—a dichlorinated benzene ring, a methyl group, and a primary benzylic alcohol—suggest its utility in a variety of chemical transformations. The presence of chloro and methyl substituents on the aromatic ring can influence the reactivity of the benzylic alcohol and provide handles for further functionalization, making it a potentially valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
These application notes provide an overview of the potential synthetic applications of this compound, drawing analogies from the well-established chemistry of related substituted benzyl alcohols. Detailed experimental protocols for key transformations are provided to guide researchers in utilizing this compound in their synthetic endeavors.
Potential Synthetic Applications
The reactivity of the benzylic alcohol functional group allows for several key transformations, positioning this compound as a strategic intermediate.
-
Oxidation to 3,4-Dichloro-5-methylbenzaldehyde: The corresponding aldehyde is a crucial precursor for the synthesis of imines, Schiff bases, and for introducing the substituted benzylidene moiety into various molecular scaffolds.
-
Conversion to 3,4-Dichloro-5-methylbenzyl Halides: Benzyl halides are highly reactive intermediates, readily undergoing nucleophilic substitution reactions to form ethers, esters, amines, and to introduce the 3,4-dichloro-5-methylbenzyl group into target molecules.
-
Use as a Protecting Group: The 3,4-dichloro-5-methylbenzyl group can potentially be used as a protecting group for alcohols, carboxylic acids, and other functional groups. The specific substitution pattern may offer advantages in terms of stability and cleavage conditions compared to standard benzyl protecting groups.[1][2]
-
Precursor for Pharmaceutical and Agrochemical Scaffolds: Substituted benzyl alcohols are common structural motifs in a wide range of biologically active compounds.[3][4] This compound can serve as a starting point for the synthesis of novel derivatives with potential therapeutic or pesticidal properties.
A logical workflow for the utilization of this compound in organic synthesis is depicted below.
Experimental Protocols
The following are detailed, hypothesized protocols for the key transformations of this compound based on established methods for analogous compounds.
Oxidation to 3,4-Dichloro-5-methylbenzaldehyde
The selective oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis.[5][6][7][8] Several methods are available, with varying degrees of mildness and selectivity. A common and effective method utilizes pyridinium chlorochromate (PCC).
Protocol: PCC Oxidation
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv | Starting material |
| Pyridinium chlorochromate (PCC) | 1.5 equiv | Oxidizing agent |
| Dichloromethane (DCM) | Anhydrous, sufficient to dissolve | Solvent |
| Celite® or Silica Gel | Equal weight to PCC | To aid in workup |
| Temperature | Room Temperature | Mild reaction condition |
| Reaction Time | 2-4 hours | Monitor by TLC |
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) and Celite® or silica gel in anhydrous dichloromethane (DCM), add a solution of this compound in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,4-Dichloro-5-methylbenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure aldehyde.
An experimental workflow for this oxidation is outlined below.
Conversion to 3,4-Dichloro-5-methylbenzyl Chloride
The conversion of benzyl alcohols to benzyl chlorides is a common method to activate the benzylic position for nucleophilic substitution.[9][10][11] Thionyl chloride is a widely used reagent for this transformation.
Protocol: Chlorination with Thionyl Chloride
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv | Starting material |
| Thionyl chloride (SOCl₂) | 1.2 - 1.5 equiv | Chlorinating agent |
| Dichloromethane (DCM) or Toluene | Anhydrous, sufficient to dissolve | Solvent |
| Pyridine (optional) | Catalytic amount | To neutralize HCl byproduct |
| Temperature | 0 °C to Room Temperature | Control of exothermicity |
| Reaction Time | 1-3 hours | Monitor by TLC |
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) or toluene and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. If desired, a catalytic amount of pyridine can be added.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-Dichloro-5-methylbenzyl chloride.
-
The crude product can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation or crystallization.
Benzyl Ether Formation (Protection of an Alcohol)
The 3,4-dichloro-5-methylbenzyl group can be used to protect a generic alcohol (R-OH) via a Williamson ether synthesis.[1][12][13]
Protocol: Williamson Ether Synthesis
| Reagent/Parameter | Quantity/Value | Notes |
| Alcohol (R-OH) | 1.0 equiv | Substrate to be protected |
| Sodium hydride (NaH), 60% dispersion in oil | 1.2 equiv | Base |
| 3,4-Dichloro-5-methylbenzyl chloride | 1.1 equiv | Benzylating agent |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous, sufficient to dissolve | Solvent |
| Temperature | 0 °C to Room Temperature | Control of reaction |
| Reaction Time | 2-12 hours | Monitor by TLC |
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF or DMF at 0 °C, add a solution of the alcohol (R-OH) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add a solution of 3,4-Dichloro-5-methylbenzyl chloride in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure protected alcohol.
The logical relationship for selecting a synthetic route based on the desired product is illustrated below.
Safety Information
-
This compound: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Reagents: The protocols described involve hazardous reagents such as pyridinium chlorochromate (a suspected carcinogen), thionyl chloride (corrosive and toxic), and sodium hydride (flammable solid). Consult the Safety Data Sheets (SDS) for all reagents before use and handle them with extreme care according to established laboratory safety procedures.
Disclaimer: The protocols provided are hypothetical and based on established chemical principles for similar compounds. Researchers should conduct their own literature search and risk assessment before attempting any new chemical synthesis. Small-scale trial reactions are recommended to optimize conditions for the specific substrate.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 6. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
Application Notes: 3,4-Dichloro-5-methylbenzyl Alcohol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential utility of 3,4-Dichloro-5-methylbenzyl alcohol as a chemical intermediate in organic synthesis. Due to the limited publicly available data on this specific compound, the following sections outline general synthetic strategies and hypothetical applications based on the reactivity of analogous substituted benzyl alcohols. The protocols provided are representative examples and may require optimization for specific research and development projects.
Introduction
This compound is a substituted aromatic alcohol with the chemical formula C₈H₈Cl₂O. Its structure, featuring a chlorinated and methylated benzene ring attached to a hydroxymethyl group, makes it a potential precursor for a variety of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the electron-donating methyl group can influence the reactivity of both the aromatic ring and the benzylic alcohol functionality.
While specific, large-scale industrial applications or its role as an intermediate in the synthesis of marketed drugs are not extensively documented in publicly accessible literature, its structure suggests potential applications in the development of novel bioactive compounds, agrochemicals, and materials. The protocols and data presented herein are based on established chemical transformations of similar molecules and serve as a guide for its potential synthetic utility.
Synthetic Potential and Key Transformations
The primary reactive sites of this compound are the hydroxyl group and the aromatic ring. These sites allow for a range of chemical modifications.
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are versatile intermediates for forming C-N and C-C bonds.
-
Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) to form a benzyl halide, a reactive electrophile for nucleophilic substitution reactions.
-
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can yield benzyl ethers.
-
Esterification: Acylation with carboxylic acids or their derivatives produces benzyl esters.
-
Aromatic Substitution: The existing substituents on the benzene ring direct further electrophilic aromatic substitution, although the deactivated nature of the ring may require harsh reaction conditions.
Below is a diagram illustrating the potential synthetic pathways starting from this compound.
Experimental Protocols
The following are generalized protocols for key transformations of this compound. Researchers should perform these reactions on a small scale initially to optimize conditions.
Protocol 1: Oxidation to 3,4-Dichloro-5-methylbenzaldehyde
This protocol describes the oxidation of the benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
-
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,4-Dichloro-5-methylbenzaldehyde.
-
Protocol 2: Synthesis of 1-(Chloromethyl)-3,4-dichloro-5-methylbenzene
This protocol details the conversion of the benzyl alcohol to the corresponding benzyl chloride using thionyl chloride.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Toluene, anhydrous
-
Sodium bicarbonate solution, saturated
-
-
Procedure:
-
In a fume hood, dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(chloromethyl)-3,4-dichloro-5-methylbenzene, which can be used in the next step without further purification or purified by distillation or chromatography.
-
Quantitative Data Summary
The following table summarizes expected outcomes for the described transformations based on similar substrates reported in chemical literature. Actual yields may vary depending on reaction scale and optimization.
| Transformation | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| Oxidation to Aldehyde | PCC | Dichloromethane | 85-95 | >98 |
| Conversion to Benzyl Chloride | SOCl₂, Pyridine (cat.) | Toluene | 90-98 | >95 |
Hypothetical Application in Drug Discovery Workflow
This compound and its derivatives can be valuable building blocks in a drug discovery program. The workflow below illustrates how this intermediate could be utilized in the synthesis of a small molecule library for biological screening.
This workflow begins with the conversion of the starting alcohol to a more reactive benzyl chloride. This intermediate is then reacted with a diverse set of nucleophiles to generate a library of compounds. The library is subsequently screened for biological activity, and promising "hits" are selected for further optimization and development. The unique substitution pattern of the aromatic ring in this compound could impart favorable properties such as metabolic stability or target affinity in the final compounds.
Disclaimer: The information provided in these application notes is for research and development purposes only. All chemical reactions should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The protocols are illustrative and may require optimization.
developing a standard operating procedure for 3,4-Dichloro-5-methylbenzyl alcohol
Disclaimer: No specific experimental data was found for 3,4-Dichloro-5-methylbenzyl alcohol in the conducted search. The following standard operating procedure (SOP) has been developed based on information available for the closely related compound, 3,4-Dichlorobenzyl alcohol , and general chemical principles for substituted benzyl alcohols. This document is intended for use by trained researchers, scientists, and drug development professionals. All procedures should be conducted in a controlled laboratory setting with appropriate safety precautions.
Overview and Applications
This compound is a halogenated and alkylated aromatic alcohol. While specific applications for this compound are not documented in the provided search results, related dichlorinated benzyl alcohols are utilized as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Substituted benzyl alcohols, in general, are versatile building blocks in organic synthesis.[1] For instance, the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol has been investigated for its anticancer activity through the regulation of signaling pathways, such as the EGF receptor signaling pathway.[2] This suggests that this compound could be a subject of interest for similar biological and medicinal chemistry research.
Health and Safety Information
Warning: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye damage. It may also cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166).[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[6]
Emergency Procedures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[3]
-
If on Skin: Wash with plenty of water and soap. If skin irritation occurs, seek medical advice.[3][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][7]
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
Storage and Handling:
-
Store in a tightly closed container in a dry and well-ventilated place.[3][6]
-
Keep away from heat and sources of ignition.[5]
-
Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5]
Safety Data Summary (based on 3,4-Dichlorobenzyl alcohol)
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[3] |
| H318: Causes serious eye damage | P280: Wear protective gloves/eye protection/face protection.[3] |
| H335: May cause respiratory irritation | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |
| P302 + P352: IF ON SKIN: Wash with plenty of water.[3] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Physicochemical Properties (based on 3,4-Dichlorobenzyl alcohol)
| Property | Value |
| Molecular Formula | C₇H₆Cl₂O |
| Molecular Weight | 177.03 g/mol |
| Appearance | Solid |
| Melting Point | 38-39 °C |
| Boiling Point | 148-151 °C |
| Flash Point | >110 °C |
| Assay (GC) | ≥ 98.0% |
Source:[4]
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthesis route via the reduction of 3,4-Dichloro-5-methylbenzaldehyde using sodium borohydride.
Materials:
-
3,4-Dichloro-5-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3,4-Dichloro-5-methylbenzaldehyde in methanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add 1.5 equivalents of sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Quality Control Analysis
1. Melting Point Determination:
-
Determine the melting point range of the purified crystals and compare it to the expected value. A sharp melting point range is indicative of high purity.
2. Gas Chromatography (GC):
-
Prepare a standard solution of the purified product in a suitable solvent (e.g., ethyl acetate).
-
Analyze the sample using a GC equipped with a Flame Ionization Detector (FID) and an appropriate capillary column.
-
The purity can be determined by the area percentage of the product peak. For 3,4-Dichlorobenzyl alcohol, an assay of ≥ 98.0% is typical.[4]
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Hypothetical Signaling Pathway for Investigation
Caption: Hypothetical inhibition of the EGFR signaling pathway.
References
- 1. innospk.com [innospk.com]
- 2. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 3,4-Dichlorobenzyl alcohol for synthesis 1805-32-9 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for Testing the Bioactivity of 3,4-Dichloro-5-methylbenzyl alcohol
Introduction
3,4-Dichloro-5-methylbenzyl alcohol is a halogenated aromatic alcohol. While the bioactivity of this specific molecule is not extensively documented, its structural analog, 2,4-Dichlorobenzyl alcohol, is a known antiseptic agent with broad-spectrum antibacterial and antiviral properties. This suggests that this compound may possess similar biological activities. The proposed experimental design provides a comprehensive framework for the initial screening and characterization of the bioactivity of this compound.
The following protocols are designed for researchers in drug discovery and development to systematically evaluate the cytotoxic, antimicrobial, and antiviral potential of this compound. The experimental workflow is structured in a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies for any identified activities.
Experimental Workflow
Application Notes and Protocols: 3,4-Dichloro-5-methylbenzyl Alcohol in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential applications of 3,4-Dichloro-5-methylbenzyl alcohol in medicinal chemistry research. Due to a lack of publicly available data on this specific isomer, this report leverages information on the well-characterized antiseptic properties of the related compound, 2,4-Dichlorobenzyl alcohol, to infer potential biological activities and guide future research. General experimental protocols for the synthesis and antimicrobial screening of substituted benzyl alcohols are provided, along with a discussion of the potential structure-activity relationships conferred by the 3,4-dichloro-5-methyl substitution pattern.
Introduction: The Landscape of Dichlorobenzyl Alcohols in Medicinal Chemistry
Substituted benzyl alcohols represent a class of organic compounds with diverse applications in medicinal chemistry. While a significant body of research exists for certain isomers, the specific compound This compound remains largely unexplored in the scientific literature. However, the known biological activities of its structural analogs, particularly the antiseptic properties of dichlorobenzyl alcohols, provide a strong rationale for its investigation as a potential therapeutic agent.
This document aims to:
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Provide an overview of the known medicinal chemistry applications of dichlorobenzyl alcohols, using 2,4-Dichlorobenzyl alcohol as a primary example.
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Present the available physicochemical and safety data for the closely related 3,4-Dichlorobenzyl alcohol.
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Discuss the potential influence of the 5-methyl substituent on the biological profile of a 3,4-dichlorobenzyl alcohol scaffold.
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Offer detailed, generalized experimental protocols for the synthesis and antimicrobial evaluation of novel substituted benzyl alcohols.
Applications of Dichlorobenzyl Alcohols: A Focus on Antiseptic Properties
The most well-documented medicinal application of a dichlorobenzyl alcohol is the use of 2,4-Dichlorobenzyl alcohol as a mild antiseptic. It is a common active ingredient in many over-the-counter throat lozenges for the relief of sore throat and mouth infections.[1][2] This compound exhibits a broad spectrum of activity against various bacteria and some viruses implicated in oral and pharyngeal infections.[1][2][3] Often formulated in combination with other antiseptics like amylmetacresol, it provides symptomatic relief and can help to reduce microbial load.[1][4][5]
The proposed mechanism of antiseptic action for dichlorobenzyl alcohols is believed to involve the denaturation of microbial proteins and the disruption of the cell membrane's integrity. This non-specific mechanism of action is advantageous in that it is less likely to induce microbial resistance compared to more targeted antibiotics.
Physicochemical Data and Safety Profile
While specific experimental data for this compound is not available, the properties of the parent compound, 3,4-Dichlorobenzyl alcohol , are summarized below. This information can serve as a baseline for predicting the characteristics of its methylated derivative.
| Property | Value |
| Molecular Formula | C₇H₆Cl₂O |
| Molecular Weight | 177.03 g/mol |
| CAS Number | 1805-32-9 |
| Appearance | Solid |
| Melting Point | 38-39 °C |
| Boiling Point | 148-151 °C |
| Known Hazard Profile | Acute oral toxicity, skin irritant, serious eye irritant, and potential for respiratory irritation. |
Data sourced from publicly available chemical supplier information.
Structure-Activity Relationship: The Potential Role of the 5-Methyl Group
The introduction of a methyl group at the 5-position of the 3,4-dichlorobenzyl alcohol scaffold is expected to modulate its physicochemical and biological properties in several ways:
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Increased Lipophilicity: The methyl group will increase the compound's lipophilicity (fat-solubility). This could potentially enhance its ability to penetrate microbial cell membranes, a key step in its antiseptic action. However, this may also affect its aqueous solubility and overall pharmacokinetic profile.
-
Steric Effects: The steric bulk of the methyl group could influence how the molecule interacts with biological targets. It might promote a more favorable binding conformation with a target protein or, conversely, hinder its binding.
-
Metabolic Stability: The methyl group could serve as a site for metabolic oxidation by cytochrome P450 enzymes, potentially influencing the compound's half-life in a biological system. Alternatively, its presence might sterically hinder metabolism at adjacent sites.
These hypotheses underscore the need for empirical testing to determine the actual effects of this substitution.
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis and antimicrobial screening of novel substituted benzyl alcohols.
Synthesis of Substituted Benzyl Alcohols via Aldehyde Reduction
Objective: To synthesize a substituted benzyl alcohol from its corresponding benzaldehyde derivative.
Materials:
-
Substituted benzaldehyde (e.g., 3,4-dichloro-5-methylbenzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol (analytical grade)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Stir the solution at room temperature.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the dropwise addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the pure product and concentrate to yield the desired benzyl alcohol.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the test compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Prepare a bacterial suspension in CAMHB and dilute it to a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculate each well (except for the sterility control) with 50 µL of the bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
The following diagrams illustrate the proposed mechanism of action for dichlorobenzyl alcohols and a general workflow for the discovery of new antiseptic agents.
References
- 1. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloro-5-methylbenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichloro-5-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common synthetic routes start from either 3,4-Dichloro-5-methylbenzoic acid or 3,4-Dichloro-5-methylbenzaldehyde. These precursors can be reduced to the desired benzyl alcohol. An alternative, though less common, route could involve the hydrolysis of 3,4-Dichloro-5-methylbenzyl chloride.
Q2: I am having trouble sourcing the starting material, 3,4-Dichloro-5-methylbenzoic acid. What should I do?
A2: If the starting material is not commercially available, it may need to be synthesized. A plausible route involves the oxidation of a commercially available toluene derivative, such as 1,2-dichloro-3-methyl-5-nitrobenzene, followed by reduction of the nitro group and subsequent diazotization and Sandmeyer reaction to install the desired substituents.
Q3: What are the most common side reactions to be aware of during the synthesis?
A3: Potential side reactions include incomplete reduction of the starting material, over-reduction leading to the formation of 3,4-dichloro-5-methyltoluene, and hydrodechlorination (loss of a chlorine atom from the aromatic ring) if harsh reduction conditions are used. If using thionyl chloride to prepare a benzyl chloride intermediate, inadvertent chlorination of the benzyl alcohol product can occur.[1][2]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid at room temperature.
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent (e.g., LiAlH₄, NaBH₄). Ensure it has been stored under appropriate anhydrous conditions. |
| Poor Quality Starting Material | Verify the purity of the starting material (3,4-Dichloro-5-methylbenzoic acid or aldehyde) by techniques such as NMR or melting point analysis. |
| Incomplete Reaction | Increase the reaction time or temperature, or use a stronger reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product Decomposition | The product may be unstable under the reaction or work-up conditions. Consider using milder reaction conditions or a different work-up procedure. |
Problem: Presence of Impurities in the Final Product
| Impurity | Possible Cause of Formation | Suggested Solution for Removal |
| Unreacted Starting Material | Incomplete reduction. | Optimize reaction conditions (time, temperature, equivalents of reducing agent). Purify by column chromatography. |
| 3,4-Dichloro-5-methyltoluene | Over-reduction of the benzyl alcohol. | Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). Purify by column chromatography. |
| Monochloro- derivatives | Hydrodechlorination during reduction. | Avoid harsh reducing conditions (e.g., high-pressure hydrogenation with certain catalysts). Use a chemoselective reducing agent. Purify by column chromatography. |
| Benzyl chloride derivative | Reaction with a chlorinating agent. | If preparing from the benzyl chloride, ensure complete hydrolysis. If contamination occurs from another step, purification by chromatography is necessary. |
Experimental Protocols
Method 1: Reduction of 3,4-Dichloro-5-methylbenzoic acid using LiAlH₄
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, suspend Lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction: Dissolve 3,4-Dichloro-5-methylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Extraction: Filter the resulting solid and wash it with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Method 2: Reduction of 3,4-Dichloro-5-methylbenzaldehyde using NaBH₄
-
Setup: A round-bottom flask with a magnetic stirrer.
-
Reaction: Dissolve 3,4-Dichloro-5-methylbenzaldehyde (1 equivalent) in methanol or ethanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the solution while stirring.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.[3]
-
Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of 3,4-Dichloro-5-methylbenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 3,4-Dichloro-5-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly used methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present, as well as the desired final purity.
Q2: What are the typical physical properties of this compound that are relevant for its purification?
| Property | Value (for 3,4-Dichlorobenzyl alcohol) | Relevance to Purification |
| Physical Form | Solid | Allows for purification by recrystallization. |
| Melting Point | 38-39 °C | A depressed and broad melting range of the crude product indicates the presence of impurities. |
| Boiling Point | 148-151 °C | Useful for assessing thermal stability and for removal of volatile solvents. |
| Solubility | Soluble in common organic solvents like hexane, ethyl acetate, and dichloromethane. | Critical for selecting solvents for recrystallization and mobile phases for column chromatography. |
Q3: What are the likely impurities in a synthesis of this compound?
A3: Impurities will vary depending on the synthetic route. Common possibilities include:
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Unreacted Starting Materials: Such as 3,4-dichloro-5-methylbenzoic acid or 3,4-dichloro-5-methylbenzaldehyde.
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Over-reduction Products: For example, 3,4-dichloro-5-methyltoluene if a strong reducing agent is used.
-
Side-products from Grignard Synthesis: If this route is employed, Wurtz coupling products and biphenyls can be significant impurities.[1]
-
Oxidation Products: The corresponding aldehyde or carboxylic acid can form if the alcohol is exposed to oxidizing conditions.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The solute is coming out of solution above its melting point. The solvent may be too nonpolar. | Add a small amount of a more polar co-solvent (e.g., a few drops of ethyl acetate to a hexane solution) to the hot mixture. Ensure the cooling process is slow. |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod at the solution-air interface. Add a seed crystal of the pure compound. |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. |
| Impure Crystals | Impurities co-crystallized with the product. The cooling was too rapid, trapping impurities. | Ensure slow cooling to allow for selective crystallization. If impurities have similar polarity, a preliminary purification by column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | The mobile phase polarity is too high or too low. The column was overloaded with the sample. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point for benzyl alcohols is a hexane/ethyl acetate mixture. Reduce the amount of crude material loaded onto the column. |
| Compound Stuck on Column | The compound is very polar or is interacting strongly with the silica gel. | Gradually increase the polarity of the mobile phase. A flush with a more polar solvent like pure ethyl acetate or even a small percentage of methanol in dichloromethane at the end of the chromatography might be necessary. |
| Streaking or Tailing of Bands | The compound is not dissolving well in the mobile phase as it moves down the column. | Ensure the compound is fully dissolved before loading. Sometimes, changing the solvent system can improve the band shape. |
| Cracked or Channeled Column | The silica gel was not packed uniformly, or it has run dry. | Ensure the column is packed carefully and is never allowed to run dry. Apply gentle pressure to pack the silica gel evenly. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, heptane, toluene, and mixtures like hexane/ethyl acetate) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Silica Gel Column Chromatography of this compound
-
Mobile Phase Selection: Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Recrystallization Workflow
Caption: Purification Troubleshooting Logic
References
Technical Support Center: Degradation of 3,4-Dichloro-5-methylbenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 3,4-Dichloro-5-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the expected initial step in the microbial degradation of this compound?
Based on studies of similar compounds, the initial step is likely the oxidation of the benzyl alcohol moiety. This enzymatic conversion would yield 3,4-Dichloro-5-methylbenzaldehyde, which is then further oxidized to 3,4-Dichloro-5-methylbenzoic acid. This is a common pathway observed in the metabolism of benzyl alcohol by various microorganisms.[1][2]
Q2: What are the key enzymes involved in the degradation of chlorinated aromatic compounds like this compound?
The key enzymes are typically dioxygenases, which catalyze the hydroxylation and subsequent cleavage of the aromatic ring.[3][4][5] These enzymes are crucial for breaking down the stable aromatic structure, making the compound accessible to further metabolism. Monooxygenases can also play a role in the initial hydroxylation steps.[6]
Q3: Can this compound be degraded under anaerobic conditions?
While aerobic degradation is more commonly studied, anaerobic degradation is possible. Studies on similar compounds, such as 3,5-dichloro-p-anisyl alcohol, have shown that under anaerobic conditions, initial transformations like demethylation can occur, followed by the oxidation of the benzyl alcohol group.[7] Reductive dehalogenation is another potential anaerobic process that could remove the chlorine substituents.
Q4: What are the expected major metabolic intermediates in the degradation pathway?
Following the initial oxidation to the corresponding aldehyde and carboxylic acid, the pathway likely proceeds through the formation of a dihydroxylated intermediate (a catechol). This catechol would then be the substrate for ring-cleavage dioxygenases, leading to the formation of aliphatic acids that can enter central metabolic pathways like the TCA cycle.
Q5: Are there any known abiotic transformations of this compound that I should be aware of during my experiments?
Yes, under certain conditions, abiotic transformations can occur. For instance, sonication of benzyl alcohol solutions has been shown to generate degradation products like benzene, toluene, and benzaldehyde.[8][9] Photolytic decay is another possibility, especially in the presence of other reactive species.[10] It is crucial to run appropriate abiotic controls to distinguish between biological and non-biological degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation of this compound observed. | 1. The microbial culture lacks the specific enzymes for degradation. 2. The compound is toxic to the microorganisms at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. The compound has low bioavailability. | 1. Use a microbial consortium from a contaminated site or an adapted laboratory culture. Consider bioaugmentation with known degraders of chlorinated aromatics. 2. Perform a toxicity assay with a range of concentrations. Start with a lower concentration of the substrate. 3. Optimize culture conditions based on the specific microbial strain(s). 4. Add a surfactant to increase the solubility and bioavailability of the compound. |
| Inconsistent degradation rates between replicates. | 1. Inhomogeneous inoculum. 2. Variability in experimental setup (e.g., shaking speed, aeration). 3. Analytical errors during quantification. | 1. Ensure the inoculum is well-mixed before addition to the experimental flasks. 2. Standardize all experimental parameters across all replicates. 3. Validate the analytical method (e.g., HPLC, GC-MS) for linearity, accuracy, and precision. Include internal standards. |
| Accumulation of an unknown intermediate. | 1. A metabolic bottleneck where a downstream enzyme is slow or inhibited. 2. The intermediate is a dead-end product. 3. The intermediate is toxic and inhibits further degradation. | 1. Identify the intermediate using techniques like GC-MS or LC-MS/MS. 2. Test the ability of the microbial culture to degrade the identified intermediate when provided as a sole carbon source. 3. Investigate the toxicity of the intermediate to the microbial culture. |
| Discrepancy between substrate disappearance and biomass growth. | 1. Co-metabolism is occurring, where the compound is transformed but not used for growth. 2. The degradation products are not being fully mineralized. 3. The compound is being abiotically transformed or adsorbed to the biomass/vessel. | 1. Provide a primary carbon source to support growth and observe for transformation of the target compound. 2. Analyze for the accumulation of metabolic intermediates. 3. Run sterile and no-biomass controls to account for abiotic losses. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and its Metabolites
This protocol provides a general method for the analysis of this compound and its potential early metabolites. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:
-
0-2 min: 30% Acetonitrile
-
2-15 min: Gradient to 90% Acetonitrile
-
15-18 min: Hold at 90% Acetonitrile
-
18-20 min: Gradient back to 30% Acetonitrile
-
20-25 min: Re-equilibration at 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Scan for optimal wavelength, but 220-280 nm is a reasonable range to start.
-
Sample Preparation:
-
Centrifuge the microbial culture sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, perform a liquid-liquid extraction with a solvent like ethyl acetate, followed by evaporation of the solvent and reconstitution in the mobile phase.
-
-
Quantification: Create a calibration curve using authentic standards of this compound and any available suspected metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Metabolites
GC-MS is a powerful tool for identifying unknown metabolites.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5-10 min at 280°C.
-
-
Injection Mode: Splitless or split, depending on the concentration of the analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the culture supernatant with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
For non-volatile or polar metabolites, derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.
-
-
Identification: Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and, if possible, with the mass spectra of authentic standards.
Visualizations
Caption: Proposed aerobic degradation pathway of this compound.
Caption: Troubleshooting workflow for experiments on microbial degradation.
References
- 1. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymes and operons mediating xenobiotic degradation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Biotransformation of the Major Fungal Metabolite 3,5-Dichloro- p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3,4-Dichloro-5-methylbenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dichloro-5-methylbenzyl alcohol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
The most common and direct synthetic routes for preparing this compound involve the reduction of the corresponding carbonyl compound. The two primary precursors are:
-
Reduction of 3,4-Dichloro-5-methylbenzaldehyde: This is a highly efficient method utilizing hydride reducing agents.
-
Reduction of 3,4-Dichloro-5-methylbenzoic acid: This route requires a stronger reducing agent or a two-step process involving esterification followed by reduction.
A generalized workflow for these synthetic approaches is outlined below.
Technical Support Center: Synthesis of 3,4-Dichloro-5-methylbenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichloro-5-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary and most common synthetic routes for the preparation of this compound are:
-
Reduction of 3,4-Dichloro-5-methylbenzaldehyde: This is a widely used method involving the reduction of the corresponding aldehyde using a suitable reducing agent.
-
Hydrolysis of 3,4-Dichloro-5-methylbenzyl chloride: This method involves the conversion of the benzyl chloride to the corresponding alcohol, typically under basic conditions.
Q2: What are the potential side-products I should be aware of during the synthesis?
A2: The formation of side-products is highly dependent on the chosen synthetic route and reaction conditions. The most common side-products include:
-
From the reduction of 3,4-Dichloro-5-methylbenzaldehyde:
-
3,4-Dichloro-5-methylbenzoic acid: Formed via the Cannizzaro reaction, especially under strongly basic conditions.[1][2][3]
-
Alkoxy ether (e.g., 3,4-Dichloro-5-methylbenzyl methyl ether): Formed if an alcohol is used as the solvent, through a process called reductive etherification.
-
Unreacted 3,4-Dichloro-5-methylbenzaldehyde: Due to incomplete reaction.
-
-
From the hydrolysis of 3,4-Dichloro-5-methylbenzyl chloride:
-
Bis(3,4-dichloro-5-methylbenzyl) ether: This is a significant side-product formed by the reaction of the starting benzyl chloride with the newly formed benzyl alcohol.[4]
-
Unreacted 3,4-Dichloro-5-methylbenzyl chloride: Due to incomplete hydrolysis.
-
Q3: How can I purify the final product, this compound?
A3: Purification of this compound can be achieved through several methods, depending on the nature and quantity of the impurities. Common techniques include:
-
Recrystallization: This is an effective method for removing solid impurities. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be chosen where the desired alcohol has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from both more and less polar impurities. A gradient of solvents, such as hexane and ethyl acetate, is typically used for elution.
-
Acid-Base Extraction: If the primary impurity is the carboxylic acid from the Cannizzaro reaction, an acid-base extraction can be employed. Dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the acidic impurity into the aqueous layer.[5]
Troubleshooting Guides
Problem 1: Low yield of this compound from the reduction of 3,4-Dichloro-5-methylbenzaldehyde.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - Increase the reaction time. - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). - Ensure the reducing agent is fresh and has not been deactivated by moisture. |
| Side-product formation (Cannizzaro reaction). | - Avoid strongly basic conditions. If a base is required, use a milder, non-nucleophilic base. - The Cannizzaro reaction is bimolecular with respect to the aldehyde; running the reaction at a lower concentration of the aldehyde can disfavor this side reaction.[3] |
| Side-product formation (Reductive etherification). | - If using an alcohol as a solvent, consider switching to a non-alcoholic solvent like tetrahydrofuran (THF) or dioxane. - Perform the reaction at a lower temperature to minimize the rate of ether formation. |
| Product loss during work-up. | - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. - Avoid overly vigorous shaking during extraction to prevent the formation of stable emulsions. |
Problem 2: Presence of a significant amount of bis(3,4-dichloro-5-methylbenzyl) ether impurity in the product from hydrolysis.
| Possible Cause | Suggested Solution |
| Reaction of the product with the starting material. | - Add the hydrolysis reagent (e.g., aqueous base) slowly to the benzyl chloride to maintain a low concentration of the starting material. - Use a phase-transfer catalyst to facilitate the hydrolysis reaction, which can allow for milder reaction conditions and potentially reduce the rate of ether formation. |
| High reaction temperature. | - Perform the hydrolysis at a lower temperature. While this may increase the reaction time, it can significantly reduce the rate of the competing ether formation reaction. |
| Inefficient stirring. | - Ensure vigorous stirring to promote efficient mixing of the organic and aqueous phases, which will favor the desired hydrolysis reaction over the bimolecular ether formation. |
Experimental Protocols
Key Experiment: Reduction of 3,4-Dichloro-5-methylbenzaldehyde using Sodium Borohydride
Objective: To synthesize this compound from 3,4-Dichloro-5-methylbenzaldehyde.
Materials:
-
3,4-Dichloro-5-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-Dichloro-5-methylbenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for Dichlorobenzyl Alcohols
| Parameter | Reduction of Dichlorobenzaldehyde | Hydrolysis of Dichlorobenzyl Chloride |
| Starting Material | 3,4-Dichloro-5-methylbenzaldehyde | 3,4-Dichloro-5-methylbenzyl chloride |
| Typical Reagents | NaBH₄, LiAlH₄ | NaOH, K₂CO₃, H₂O |
| Common Solvents | Methanol, Ethanol, THF | Water, Dioxane/Water |
| Major Side-Products | Corresponding carboxylic acid, alkoxy ether | Bis-benzyl ether |
| Typical Yield | 85-95% | 70-90% |
| Reaction Conditions | 0 °C to room temperature | 80-100 °C |
Visualizations
Caption: Synthetic pathways to this compound and major side-products.
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Bis(4-methylbenzyl) ether | C16H18O | CID 12350145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
troubleshooting analytical detection of 3,4-Dichloro-5-methylbenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 3,4-Dichloro-5-methylbenzyl alcohol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the detection and quantification of this compound?
A1: The most common methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis.
Q2: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. What are the possible causes and solutions?
A2: Poor peak shape for this compound in HPLC can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Consider using a column with end-capping or adjusting the mobile phase pH.
-
Contamination: A contaminated guard or analytical column can cause peak tailing.[1] Try flushing the column with a strong solvent or replacing the guard column. In some cases, clipping a small portion of the analytical column might help.[1]
-
Inappropriate Solvent: The injection solvent should be of lower or similar eluotropic strength than the mobile phase to avoid peak distortion.
Q3: My GC analysis of this compound shows significant peak tailing. How can I resolve this?
A3: Peak tailing in the GC analysis of benzyl alcohol derivatives is a common issue.[1] Potential causes include:
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Active Sites: The analyte can interact with active sites in the GC inlet or column. Using a deactivated liner and a column specifically designed for polar compounds can mitigate this.
-
System Contamination: Contamination in the GC system can lead to peak tailing.[1] Regular maintenance, including trimming the column and cleaning the inlet, is recommended.[1]
-
Analyte Instability: The compound might be degrading at the injection port temperature. Try optimizing the inlet temperature to ensure volatilization without degradation.
Q4: I am not seeing the expected molecular ion in my GC/MS analysis. Why is this happening?
A4: The absence of a clear molecular ion peak for this compound in electron ionization (EI) mass spectrometry is not uncommon for alcohols.[2] This is often due to the high energy of EI causing extensive fragmentation.[3] Consider the following:
-
Fragmentation: Look for characteristic fragment ions. For benzyl alcohols, common losses include water (M-18) and the hydroxyl group (M-17).[4]
-
Softer Ionization: If available, try a softer ionization technique like Chemical Ionization (CI), which is less energetic and more likely to produce a prominent molecular ion or a protonated molecule [M+H]+.[3]
Q5: How can I minimize matrix effects when analyzing this compound in complex samples?
A5: Matrix effects can significantly impact the accuracy of your analysis by causing ion suppression or enhancement in MS-based methods.[5] To mitigate these effects:
-
Sample Preparation: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Dilution: Diluting the sample can minimize the concentration of matrix components relative to the analyte.[5]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for the matrix effect.
-
Internal Standard: Use a suitable internal standard, ideally a stable isotope-labeled version of the analyte, to correct for variations in signal intensity caused by the matrix.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injection issue (e.g., empty vial, air in loop).[6] | Ensure sample vials are sufficiently filled and there are no air bubbles.[6] |
| Detector issue (e.g., lamp off, incorrect wavelength). | Verify detector settings and ensure the lamp is on and has sufficient energy.[7] | |
| Flow path obstruction. | Check for blockages in the tubing, injector, or column. | |
| Peak Tailing | Column contamination. | Flush the column with a strong solvent; replace the guard column if necessary.[7] |
| Secondary interactions with the stationary phase. | Adjust mobile phase pH or use a column with a different chemistry (e.g., end-capped). | |
| Mismatched injection solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Peak Fronting | Sample overload. | Dilute the sample and reinject. |
| Column degradation. | Replace the analytical column. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump.[7] |
| Contaminated mobile phase or detector cell. | Prepare fresh mobile phase; flush the detector cell.[7] | |
| Leaks in the system. | Check for loose fittings and tighten or replace them. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase carefully.[7] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[7] | |
| Changes in flow rate. | Check the pump for leaks or malfunctions. |
GC/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet or column. | Use a deactivated inlet liner and a column suitable for polar compounds. |
| System contamination. | Clean the inlet, trim the column, or replace the column.[1] | |
| Non-optimized injection temperature. | Lower the injection temperature to prevent on-injector degradation. | |
| No Molecular Ion Peak | High fragmentation in EI mode. | Look for characteristic fragment ions (e.g., loss of H₂O, Cl, CH₃). Use a softer ionization technique like CI if available.[3] |
| Low Signal Intensity | Sample degradation. | Check for thermal degradation in the inlet. Consider derivatization to improve stability and volatility. |
| Matrix suppression in the ion source. | Improve sample cleanup to remove interfering matrix components. | |
| Poor Reproducibility | Inconsistent injection volume. | Check the autosampler syringe for air bubbles or leaks. |
| Inlet discrimination. | Optimize inlet parameters (temperature, split ratio) for the analyte. | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank after a high-concentration sample. Clean the syringe and inlet. |
| Contamination in the carrier gas line. | Check for and replace contaminated gas traps. |
Experimental Protocols
General HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 220-230 nm for chlorinated aromatic compounds). Alternatively, use a mass spectrometer in electrospray ionization (ESI) mode.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
General GC/MS Method for this compound
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C (can be optimized to prevent degradation).
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: Potential fragmentation pathways in mass spectrometry.
References
- 1. Benzyl alcohol keeps failing in my initial calibration - Chromatography Forum [chromforum.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uni-saarland.de [uni-saarland.de]
- 4. whitman.edu [whitman.edu]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
stability issues of 3,4-Dichloro-5-methylbenzyl alcohol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Dichloro-5-methylbenzyl alcohol in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on the known stability profiles of benzyl alcohol and its halogenated analogs. It is crucial to perform compound-specific stability studies to confirm these potential pathways.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with this compound.
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: A decrease in concentration is likely due to chemical degradation. The most common degradation pathway for benzyl alcohols is oxidation.[1] Depending on the storage conditions and the solvent, your compound may be oxidizing to 3,4-Dichloro-5-methylbenzaldehyde and subsequently to 3,4-Dichloro-5-methylbenzoic acid.
Recommended Actions:
-
Analyze for Degradants: Use an appropriate analytical method, such as HPLC or GC-MS, to check for the presence of the potential aldehyde and carboxylic acid degradants.
-
Review Storage Conditions: Ensure the solution is stored at a low temperature, protected from light, and in a tightly sealed container to minimize exposure to air (oxygen).
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing.
Q2: My solution of this compound has developed a yellow tint. What does this indicate?
A2: A yellow discoloration can be an indicator of degradation. The formation of conjugated systems, which can arise from oxidation or other side reactions, can lead to the absorption of visible light. The formation of 3,4-Dichloro-5-methylbenzaldehyde, an aldehyde, is a likely cause.
Recommended Actions:
-
Spectroscopic Analysis: Run a UV-Vis spectrum of your solution to see if new absorption peaks have appeared.
-
Purity Check: Re-analyze the purity of your sample using a suitable chromatographic method to identify and quantify any impurities.
Q3: I am using a chlorinated solvent and see unexpected peaks in my chromatogram after a short period. What might be happening?
A3: While less common under typical laboratory conditions, there is a possibility of reaction with chlorinated solvents, especially in the presence of light or radical initiators. Additionally, acidic impurities in the solvent could catalyze degradation. Studies on benzyl alcohol have shown that interaction with chlorine can lead to the formation of chlorinated byproducts.[1][2]
Recommended Actions:
-
Solvent Purity: Ensure you are using high-purity, stabilized solvents.
-
Alternative Solvents: If possible, consider using a non-chlorinated solvent to see if the issue persists.
-
Control Experiment: Run a control with just the solvent under the same conditions to rule out solvent-derived impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of benzyl alcohol, the primary anticipated degradation pathways are:
-
Oxidation: The benzylic alcohol is susceptible to oxidation, first to the corresponding aldehyde (3,4-Dichloro-5-methylbenzaldehyde) and then further oxidation to the carboxylic acid (3,4-Dichloro-5-methylbenzoic acid).[1]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.
-
Acid/Base Catalyzed Degradation: The stability of the compound may be affected by the pH of the solution. Strong acidic or basic conditions can catalyze degradation reactions.
Q2: How do the chloro and methyl substituents affect the stability of the molecule?
A2: The electronic effects of the substituents on the benzene ring can influence the rate of degradation.
-
Chloro Groups: As electron-withdrawing groups, the two chlorine atoms can make the benzylic carbon more electrophilic, potentially influencing its reactivity.
-
Methyl Group: As an electron-donating group, the methyl group can have a counteracting effect. The net effect of these substituents on the stability would need to be determined experimentally.
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be stored:
-
At low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.
-
Protected from light: Use amber vials or store in the dark.
-
In airtight containers: Minimize exposure to oxygen. For sensitive applications, storage under an inert atmosphere is advisable.
-
In a suitable solvent: Choose a high-purity, non-reactive solvent.
Quantitative Data Summary
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Formation of impurities, potential for ether formation at high temps. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Potential for reactions involving the chloro groups under harsh conditions. |
| Oxidation | 3% - 30% H₂O₂, room temperature | 3,4-Dichloro-5-methylbenzaldehyde, 3,4-Dichloro-5-methylbenzoic acid |
| Thermal Degradation | 60°C - 80°C (in solution or as solid) | Acceleration of other degradation pathways. |
| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | A variety of photoproducts, potentially involving the chloro groups. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
HPLC system with UV detector or GC-MS system
-
pH meter
-
Thermostatic bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Keep 1 mL of the stock solution at 60°C for 24 hours.
-
Photostability: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating method (e.g., HPLC-UV or GC-MS) to determine the percentage of degradation and identify any degradation products.
-
Visualizations
Caption: Predicted primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Refining the Work-up Procedure for 3,4-Dichloro-5-methylbenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dichloro-5-methylbenzyl alcohol. The following information is designed to address specific issues that may be encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the most common method for synthesizing this compound?
A common and reliable method is the reduction of the corresponding aldehyde, 3,4-dichloro-5-methylbenzaldehyde, using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This method is generally high-yielding and selective for the aldehyde functional group.
Q2: My reaction mixture is a persistent emulsion during the aqueous work-up. How can I break it?
Emulsion formation is a common issue when working with chlorinated organic compounds. Here are several strategies to address this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Change in pH: Carefully add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to alter the pH of the aqueous layer, which can disrupt the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help.
Q3: I have a low yield of the desired alcohol after purification. What are the potential causes?
Several factors can contribute to a low yield:
-
Incomplete Reaction: The reduction may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.
-
Product Loss During Extraction: Ensure you are using an appropriate extraction solvent and performing multiple extractions to maximize the recovery of the product from the aqueous layer.
-
Hydrolysis of Borate Ester Intermediate: Incomplete hydrolysis of the borate ester formed during the reduction can lead to lower yields of the free alcohol. Ensure proper quenching and stirring.
-
Side Reactions: Although NaBH₄ is a mild reducing agent, side reactions can occur. Ensure the reaction temperature is controlled, especially during the addition of the reducing agent.
-
Purification Losses: Significant product loss can occur during recrystallization if an inappropriate solvent or an excessive amount of solvent is used.
Q4: My final product is not pure. What are the likely impurities and how can I remove them?
Common impurities include:
-
Unreacted 3,4-dichloro-5-methylbenzaldehyde: This can be removed by column chromatography or by a bisulfite wash, although the latter can be complex. A well-optimized recrystallization can also separate the aldehyde from the alcohol.
-
Boron-containing byproducts: These are typically removed by the aqueous work-up. Ensure thorough washing of the organic layer with water or a mild acid.
-
Over-reduction products: While less common with NaBH₄, over-reduction of the aromatic ring is a remote possibility under harsh conditions. This is difficult to remove and indicates a need to revise the reaction conditions.
Q5: What is a good recrystallization solvent for this compound?
A good starting point for recrystallization is a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For benzyl alcohols, a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane is often effective. Start by dissolving the crude product in a minimal amount of the more polar solvent at an elevated temperature and then slowly add the non-polar solvent until turbidity is observed. Then, allow the solution to cool slowly.
Experimental Protocols
Synthesis of this compound via Reduction of 3,4-dichloro-5-methylbenzaldehyde
Materials:
-
3,4-dichloro-5-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloro-5-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
Refined Work-up Procedure for this compound
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.
-
Acidification: Slowly add 1 M HCl to neutralize the mixture and hydrolyze the borate ester. The pH should be adjusted to ~5-6.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation
| Parameter | Expected Value |
| Reaction Time | 1-3 hours |
| Typical Yield | 85-95% |
| Purity (after work-up) | >90% |
| Purity (after recryst.) | >98% |
| Melting Point | Varies based on purity |
| Appearance | White to off-white solid |
Mandatory Visualizations
Work-up and Purification Workflow
Caption: A flowchart illustrating the key stages of the work-up and purification process.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues during the work-up.
Validation & Comparative
A Comparative Guide to the Spectral Data of 3,4-Dichloro-5-methylbenzyl Alcohol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 3,4-dichloro-5-methylbenzyl alcohol and its positional isomers. Due to the limited availability of direct experimental data for all isomers, this guide combines reported spectral data for related compounds with predicted values based on established spectroscopic principles. This information is intended to aid researchers in the identification and characterization of these compounds.
Isomer Structures
The isomers included in this guide are positional isomers of dichloromethylbenzyl alcohol. The varied placement of the chloro and methyl groups on the benzene ring leads to distinct spectral properties.
Spectral Data Comparison
The following tables summarize the available and predicted spectral data for this compound and a selection of its isomers. Predicted values are denoted with an asterisk (*).
Table 1: ¹H NMR Spectral Data (Predicted, in CDCl₃)
| Compound | Ar-H Chemical Shift (ppm) | -CH₂OH Chemical Shift (ppm) | -CH₃ Chemical Shift (ppm) |
| This compound | ~7.2-7.4 (2H, s) | ~4.7 (2H, s) | ~2.4 (3H, s) |
| 2,3-Dichloro-4-methylbenzyl alcohol | ~7.1-7.3 (2H, m) | ~4.8 (2H, s) | ~2.3 (3H, s) |
| 2,4-Dichloro-5-methylbenzyl alcohol | ~7.3 (1H, s), ~7.4 (1H, s) | ~4.7 (2H, s) | ~2.3 (3H, s) |
| 2,5-Dichloro-4-methylbenzyl alcohol | ~7.2 (1H, s), ~7.3 (1H, s) | ~4.7 (2H, s) | ~2.4 (3H, s) |
| 3,5-Dichloro-4-methylbenzyl alcohol* | ~7.2 (2H, s) | ~4.6 (2H, s) | ~2.5 (3H, s) |
Table 2: ¹³C NMR Spectral Data (Predicted, in CDCl₃)
| Compound | Ar-C Chemical Shift (ppm) | -CH₂OH Chemical Shift (ppm) | -CH₃ Chemical Shift (ppm) |
| This compound | ~125-140 | ~64 | ~20 |
| 2,3-Dichloro-4-methylbenzyl alcohol | ~126-141 | ~63 | ~19 |
| 2,4-Dichloro-5-methylbenzyl alcohol | ~127-142 | ~63 | ~19 |
| 2,5-Dichloro-4-methylbenzyl alcohol | ~128-140 | ~62 | ~20 |
| 3,5-Dichloro-4-methylbenzyl alcohol* | ~125-143 | ~64 | ~21 |
Table 3: IR Spectral Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=C (Aromatic) Stretch | C-O Stretch | C-Cl Stretch |
| This compound* | ~3350 (broad) | ~3050 | ~2920, 2850 | ~1600, 1470 | ~1050 | ~800-700 |
| 2,4-Dichlorobenzyl alcohol | 3340 (broad) | 3090, 3050 | 2950, 2880 | 1590, 1470 | 1030 | 820, 740 |
| 2,6-Dichlorobenzyl alcohol | 3350 (broad) | 3070 | 2960, 2880 | 1570, 1440 | 1040 | 780 |
| 3,4-Dichlorobenzyl alcohol | 3340 (broad) | 3080, 3050 | 2940, 2870 | 1590, 1470 | 1030 | 820, 760 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | [M-OH]⁺ | [M-CH₂OH]⁺ | Other Key Fragments |
| This compound* | 190/192/194 | 173/175/177 | 159/161/163 | 124, 89 |
| 2,4-Dichlorobenzyl alcohol | 176/178/180 | 159/161/163 | 145/147/149 | 111, 75 |
| 2,6-Dichlorobenzyl alcohol | 176/178/180 | 159/161/163 | 145/147/149 | 111, 75 |
| 3,4-Dichlorobenzyl alcohol | 176/178/180 | 159/161/163 | 145/147/149 | 111, 75 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans for good signal-to-noise, which will be significantly more than for ¹H NMR.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.
-
Gas Chromatography (GC) Conditions:
-
Use a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a DB-5ms or equivalent).
-
Set the injector temperature to 250 °C.
-
Use a suitable temperature program for the oven, for example, starting at 50 °C and ramping up to 280 °C at a rate of 10 °C/min.
-
Use helium as the carrier gas.
-
-
Mass Spectrometry (MS) Conditions:
-
Use electron ionization (EI) at 70 eV.
-
Set the ion source temperature to 230 °C.
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Workflow
The general workflow for acquiring and comparing spectral data is outlined below.
comparing the reactivity of 3,4-Dichloro-5-methylbenzyl alcohol to similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3,4-Dichloro-5-methylbenzyl alcohol against similar benzyl alcohol derivatives. The comparison focuses on three key reactions relevant to drug development and organic synthesis: oxidation, esterification, and etherification. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from structurally analogous compounds, particularly other dichlorinated and methylated benzyl alcohols. The principles of physical organic chemistry, including the electronic and steric effects of substituents, are applied to extrapolate and compare the expected reactivity of the target compound.
Executive Summary
This compound is a substituted benzyl alcohol containing both electron-withdrawing chloro groups and a weakly electron-donating methyl group. This substitution pattern leads to a nuanced reactivity profile. The two chlorine atoms significantly decrease electron density on the aromatic ring and the benzylic carbon, which is expected to reduce its reactivity in reactions that involve the formation of a positive charge at the benzylic position, such as SN1-type etherification and some oxidation reactions. Conversely, the methyl group provides a slight electron-donating effect, which may partially counteract the deactivating effect of the chlorine atoms.
Compared to unsubstituted benzyl alcohol, this compound is anticipated to be less reactive in oxidation and carbocation-mediated etherification reactions. Its reactivity in esterification will be less affected by the electronic effects on the benzyl alcohol itself but can be influenced by steric hindrance around the hydroxyl group.
Comparative Reactivity Analysis
The reactivity of benzyl alcohol derivatives is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density at the benzylic position, destabilizing carbocation intermediates and making the alcohol less susceptible to oxidation. Electron-donating groups (EDGs) have the opposite effect, increasing reactivity in these reactions.
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of substituents on the reaction rate. The substituent constant (σ) reflects the electronic properties of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups, while a positive ρ value indicates acceleration by electron-withdrawing groups.
For this compound, the two chlorine atoms are electron-withdrawing (positive σ values), while the methyl group is weakly electron-donating (negative σ value). The overall electronic effect will be a net withdrawal of electron density, making the benzylic carbon more electrophilic but the intermediate carbocation less stable.
Oxidation
The oxidation of benzyl alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The reactivity in these reactions is highly dependent on the substituents on the aromatic ring.
General Trend: The presence of electron-donating groups on the benzylic ring generally enhances the reactivity in oxidation reactions, while electron-withdrawing groups are detrimental to the catalytic activity[1]. This is because the rate-determining step often involves the abstraction of a hydride ion from the benzylic carbon, a process that is facilitated by increased electron density.
Comparison:
-
Benzyl Alcohol: Serves as the baseline for comparison.
-
4-Methylbenzyl Alcohol: The electron-donating methyl group increases the rate of oxidation compared to benzyl alcohol.
-
3,4-Dichlorobenzyl Alcohol: The two electron-withdrawing chlorine atoms significantly decrease the rate of oxidation compared to benzyl alcohol.
-
This compound (Predicted): The presence of two chlorine atoms will be the dominant factor, making it significantly less reactive than benzyl alcohol and 4-methylbenzyl alcohol. The 5-methyl group will slightly increase the reactivity compared to 3,4-dichlorobenzyl alcohol, but the overall reactivity will remain low.
Quantitative Data from Similar Compounds:
| Compound | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Methylbenzyl Alcohol | Pd(OAc)₂/Et₃N, THF, 20°C, 16h | 4-Methylbenzaldehyde | ~70% | [2] |
| 2,4-Dichlorobenzyl Alcohol | Dilute HNO₃, NaNO₂ | 2,4-Dichlorobenzaldehyde | High | [3] |
| Substituted Benzyl Alcohols | Quinolinium Chlorochromate, DMSO | Corresponding Benzaldehydes | Variable |
Esterification
Esterification of benzyl alcohols can proceed through various mechanisms. In acid-catalyzed Fischer esterification, the reactivity of the alcohol is less dependent on the electronic effects of the ring substituents. However, in reactions proceeding through a carbocation intermediate, such as the Mitsunobu reaction, electronic effects play a more significant role.
General Trend: For reactions not proceeding via a benzylic carbocation, steric hindrance around the hydroxyl group is a more critical factor. For reactions involving a carbocation, electron-donating groups will increase the reaction rate.
Comparison:
-
Benzyl Alcohol: Standard reactivity.
-
4-Methylbenzyl Alcohol: Similar reactivity to benzyl alcohol in Fischer esterification, but slightly more reactive in reactions with carbocation character.
-
3,4-Dichlorobenzyl Alcohol: Similar reactivity to benzyl alcohol in Fischer esterification. In reactions involving carbocation intermediates, it will be less reactive.
-
This compound (Predicted): Its reactivity in Fischer esterification will be comparable to the other benzyl alcohols, assuming steric hindrance from the 5-methyl group is not significant. In reactions proceeding via a carbocation, it will be less reactive than benzyl alcohol but slightly more reactive than 3,4-dichlorobenzyl alcohol.
Quantitative Data from Similar Compounds:
| Compound | Reaction Conditions | Product | Yield (%) | Reference |
| Benzyl Alcohol | Acetic Acid, Amberlyst-15 | Benzyl Acetate | High | [4] |
| Substituted Benzyl Alcohols | Benzoic Acid, Azo compound/PPh₃ | Corresponding Benzyl Benzoates | 85-95% | [5] |
| 3,5-Dichlorobenzyl Alcohol | Various acids, Esterification | Corresponding esters | High | [6] |
Etherification
The etherification of benzyl alcohols can also occur through different mechanisms. Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is less sensitive to the electronic effects on the aromatic ring. However, reactions that proceed via a benzylic carbocation are highly sensitive to these effects.
General Trend: For SN1-type etherifications, electron-donating groups significantly accelerate the reaction by stabilizing the benzylic carbocation intermediate, while electron-withdrawing groups strongly retard it[7]. For SN2-type reactions (Williamson synthesis), the acidity of the alcohol is a more important factor.
Comparison:
-
Benzyl Alcohol: Moderate reactivity in carbocation-mediated etherification.
-
4-Methylbenzyl Alcohol: More reactive than benzyl alcohol in carbocation-mediated etherification.
-
3,4-Dichlorobenzyl Alcohol: Significantly less reactive than benzyl alcohol in carbocation-mediated etherification[8].
-
This compound (Predicted): Due to the dominant electron-withdrawing effect of the two chlorine atoms, it will be significantly less reactive than benzyl alcohol in carbocation-mediated etherifications. The methyl group will offer a minor rate enhancement compared to 3,4-dichlorobenzyl alcohol.
Quantitative Data from Similar Compounds:
| Compound | Reaction Conditions | Product | Yield (%) | Reference |
| Benzyl Alcohols with EDGs | FeCl₃·6H₂O, Propylene Carbonate | Symmetrical ethers | High | [9][10] |
| Benzyl Alcohols with EWGs | FeCl₃·6H₂O, Propylene Carbonate | Symmetrical ethers | Lower | [9][10] |
| Secondary Benzyl Alcohols with EDGs | (EtO)₂MeSiH, EtOH | Unsymmetrical ethers | 84-99% | [8] |
| Secondary Benzyl Alcohols with EWGs | (EtO)₂MeSiH, EtOH | No reaction | 0% | [8] |
Experimental Protocols
General Protocol for Oxidation of Substituted Benzyl Alcohols
This protocol is a general method for the oxidation of benzyl alcohols to the corresponding aldehydes using Quinolinium Chlorochromate (QCC).
Materials:
-
Substituted benzyl alcohol
-
Quinolinium Chlorochromate (QCC)
-
Dimethyl sulfoxide (DMSO)
-
2,4-Dinitrophenylhydrazine solution (for characterization)
Procedure:
-
Dissolve a known amount of the substituted benzyl alcohol in DMSO.
-
Add a solution of QCC in DMSO to the alcohol solution. The reaction is typically first order in both the alcohol and QCC.
-
The reaction can be promoted by the addition of an acid, such as perchloric acid.
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, the product can be isolated by extraction.
-
The resulting aldehyde can be characterized by forming the 2,4-dinitrophenylhydrazone derivative and determining its melting point.
General Protocol for Esterification of Substituted Benzyl Alcohols (Mitsunobu Conditions)
This protocol is adapted from a general procedure for Mitsunobu esterification of benzyl alcohols[5].
Materials:
-
Substituted benzyl alcohol
-
Carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Azo compound (e.g., DIAD or a custom azo-reagent)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
Dissolve the substituted benzyl alcohol, carboxylic acid, and triphenylphosphine in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add the azo compound dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction and isolate the product by column chromatography.
General Protocol for Etherification of Benzyl Alcohols
This protocol describes a general method for the homo- and cross-etherification of benzyl alcohols catalyzed by iron(III) chloride[9][10].
Materials:
-
Substituted benzyl alcohol(s)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Propylene carbonate (PC)
Procedure:
-
In a pressure tube, combine the benzyl alcohol (and a second alcohol for cross-etherification) with a catalytic amount of FeCl₃·6H₂O (e.g., 5 mol%).
-
Add propylene carbonate as the solvent.
-
Seal the tube and heat the mixture to the desired temperature (e.g., 70-120 °C).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and extract the product with a suitable solvent (e.g., petroleum ether).
-
The product can be purified by column chromatography.
Visualizations
Reactivity Comparison Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. Kinetics of oxidation of benzyl alcohol with dilute nitric acid | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 8. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,4-Dichloro-5-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the production of 3,4-Dichloro-5-methylbenzyl alcohol, a key intermediate in various pharmaceutical and chemical manufacturing processes. Below, we detail a validated traditional synthesis pathway and explore a potential novel route, offering objective comparisons of their methodologies, yields, and reagent requirements. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Traditional Synthesis Route: Chlorination Followed by Reduction
The established and most direct synthesis of this compound involves a two-step process commencing with the chlorination of p-toluic acid to form 3,5-dichloro-4-methylbenzoic acid, which is subsequently reduced to the target benzyl alcohol.
Step 1: Synthesis of 3,5-Dichloro-4-methylbenzoic Acid
The initial step involves the dichlorination of p-toluic acid. This can be achieved using various chlorinating agents, with a common method employing chlorine gas in the presence of a Lewis acid catalyst.
Experimental Protocol:
To a solution of p-toluic acid (95.0 g, 0.698 mol) in methylene chloride (1 L), aluminum chloride (260.0 g, 1.948 mol) is added portionwise while maintaining the reaction temperature below 10°C using an ice-water bath. Following the addition, chlorine gas is bubbled through the mixture at a rate that keeps the temperature below 10°C. The reaction progress is monitored by gas-liquid chromatography. After approximately 4 hours, when the starting material is consumed, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The product is then extracted with ethyl acetate. The combined organic layers are washed with water and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure yields the crude product as a white solid. Recrystallization from acetone/water or ethyl acetate/hexane affords 3,5-dichloro-4-methylbenzoic acid.[1]
Quantitative Data:
| Parameter | Value |
| Starting Material | p-Toluic Acid |
| Product | 3,5-Dichloro-4-methylbenzoic Acid |
| Yield | 81%[1] |
| Purity | High after recrystallization |
Step 2: Reduction of 3,5-Dichloro-4-methylbenzoic Acid to this compound
The second step is the reduction of the carboxylic acid to the corresponding benzyl alcohol. A variety of reducing agents can be employed for this transformation. A robust and well-documented method for the reduction of substituted benzoic acids is the use of sodium borohydride in combination with a catalyst or an activating agent.
Experimental Protocol:
In a reaction vessel, 3,5-dichloro-4-methylbenzoic acid (10 mmol) is dissolved in an appropriate anhydrous solvent such as tetrahydrofuran (THF). To this solution, a reducing agent system is added. For instance, a combination of sodium borohydride (2-4 equivalents) and a catalyst like zinc chloride can be used. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with a dilute acid solution (e.g., 1M HCl). The product is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 3,5-Dichloro-4-methylbenzoic Acid |
| Product | This compound |
| Yield | 85-95% (Estimated based on similar reductions) |
| Purity | High after purification |
Novel Synthesis Route: Formylation Followed by Reduction
A potential alternative and novel route for the synthesis of this compound begins with the formylation of a commercially available precursor, 1,2-dichloro-3-methylbenzene, to produce 3,4-dichloro-5-methylbenzaldehyde. This aldehyde is then reduced to the target alcohol. This approach avoids the direct handling of chlorine gas in the first step of the traditional route.
Step 1: Synthesis of 3,4-Dichloro-5-methylbenzaldehyde (Proposed)
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds and represents a plausible method for this step.[2][3][4][5]
Proposed Experimental Protocol:
In a three-necked flask equipped with a dropping funnel and a condenser, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of 1,2-dichloro-3-methylbenzene (1 equivalent) in DMF is then added dropwise, and the reaction mixture is heated to 60-80°C for several hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution). The product, 3,4-dichloro-5-methylbenzaldehyde, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.
Quantitative Data (Projected):
| Parameter | Value |
| Starting Material | 1,2-Dichloro-3-methylbenzene |
| Product | 3,4-Dichloro-5-methylbenzaldehyde |
| Yield | 60-80% (Estimated based on similar reactions) |
| Purity | Moderate to high after purification |
Step 2: Reduction of 3,4-Dichloro-5-methylbenzaldehyde to this compound
The reduction of an aldehyde to a primary alcohol is a standard and typically high-yielding transformation in organic synthesis.
Experimental Protocol:
To a solution of 3,4-dichloro-5-methylbenzaldehyde (1 equivalent) in methanol or ethanol, sodium borohydride (NaBH₄, 1.1 equivalents) is added portionwise at 0°C. The reaction mixture is then stirred at room temperature for 1-2 hours until the starting material is completely consumed (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated to give this compound, which can be purified if necessary. A general procedure for the reduction of benzaldehyde derivatives involves dissolving the aldehyde (1 mmol) in methanol (15 mL) and adding sodium borohydride (2 mmol), followed by stirring at room temperature for 1 hour, which typically results in a quantitative yield after work-up.[6]
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,4-Dichloro-5-methylbenzaldehyde |
| Product | This compound |
| Yield | >95%[6] |
| Purity | High |
Comparison of Synthesis Routes
| Feature | Traditional Route | Novel Route |
| Starting Materials | p-Toluic Acid, Chlorine Gas | 1,2-Dichloro-3-methylbenzene, POCl₃, DMF |
| Number of Steps | 2 | 2 |
| Key Intermediates | 3,5-Dichloro-4-methylbenzoic Acid | 3,4-Dichloro-5-methylbenzaldehyde |
| Overall Yield | Good (likely >65%) | Potentially Moderate to Good (projected 57-76%) |
| Safety/Handling | Involves handling of toxic chlorine gas. | Avoids chlorine gas but uses corrosive POCl₃. |
| Scalability | Established for similar processes. | Vilsmeier-Haack is generally scalable. |
| Validation Status | Well-documented precursor synthesis and general reduction methods. | Proposed route based on established reactions, requires specific validation. |
Visualizing the Synthesis Pathways
To further clarify the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Traditional synthesis of this compound.
Caption: Proposed novel synthesis of this compound.
References
- 1. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. data.epo.org [data.epo.org]
- 5. Benzylic substitution, benzylation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of the Biological Activity of 3,4-Dichloro-5-methylbenzyl Alcohol and Its Analogs
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of 3,4-Dichloro-5-methylbenzyl alcohol and its known analogs. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data to guide future research and development.
Introduction
Benzyl alcohol and its derivatives are a well-established class of compounds with a broad range of biological activities, most notably as antimicrobial and antiseptic agents. The substitution of the benzene ring with halogen atoms and alkyl groups can significantly modulate their efficacy and spectrum of activity. This guide focuses on the biological profile of this compound in comparison to its structurally related analogs, including various dichlorobenzyl alcohol isomers and other substituted benzyl alcohols. While specific experimental data for this compound is not publicly available, this comparison with its analogs provides valuable insights into its potential biological activities.
Mechanism of Action
The primary mechanism of antimicrobial action for benzyl alcohol and its derivatives is the disruption of microbial cell membranes, leading to the denaturation of proteins and an increase in membrane permeability. This non-specific action contributes to their broad-spectrum activity against bacteria and fungi.
Several analogs, including 2,4-dichlorobenzyl alcohol, have also been shown to exhibit local anesthetic properties through the blockade of voltage-gated sodium channels. This dual action as an antiseptic and a local anesthetic makes them effective ingredients in products such as throat lozenges for the relief of sore throat symptoms.
Below is a diagram illustrating the proposed general mechanisms of action for dichlorobenzyl alcohol analogs.
Caption: Proposed mechanisms of action for dichlorobenzyl alcohol analogs.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the antimicrobial activity of various dichlorobenzyl alcohol analogs.
Antibacterial Activity
| Compound | Organism | Test Method | Result | Reference |
| 2,4-Dichlorobenzyl alcohol | Streptococcus pyogenes | Bactericidal Assay (in artificial saliva) | >3 log10 reduction in CFUs at 1 min | |
| 2,4-Dichlorobenzyl alcohol | Staphylococcus aureus | Bactericidal Assay (in artificial saliva) | 3.5 log10 reduction in CFUs at 10 min | |
| 2,4-Dichlorobenzyl alcohol | Haemophilus influenzae | Bactericidal Assay (in artificial saliva) | 6.1 log10 reduction in CFUs at 1 min | |
| 2,4-Dichlorobenzyl alcohol | Moraxella catarrhalis | Bactericidal Assay (in artificial saliva) | 5.0 log10 reduction in CFUs at 5 min | |
| 2,4-Dichlorobenzyl alcohol | Fusobacterium necrophorum | Bactericidal Assay (in artificial saliva) | 6.5 log10 reduction in CFUs at 1 min | |
| 2,4-Dichlorobenzyl alcohol | Porphyromonas gingivalis | Broth Microdilution | MIC: 1,446 µM | |
| 2,4-Dichlorobenzyl alcohol | Actinobacillus actinomycetemcomitans | Broth Microdilution | MIC: 723 µM | |
| Benzyl Alcohol Derivatives (general) | Pseudomonas aeruginosa | Disc Diffusion | Potent activity | |
| Benzyl Alcohol Derivatives (general) | Staphylococcus aureus | Disc Diffusion | Moderate activity |
Antifungal Activity
| Compound | Organism | Test Method | Result (EC50) | Reference |
| 3,5-Dichlorobenzyl ester derivative | Botrytis cinerea | Not Specified | 6.60 mg/L | |
| 3,5-Dichlorobenzyl ester derivative | Rhizoctonia solani | Not Specified | 1.61 mg/L | |
| 2,4-Dichlorobenzyl alcohol | Candida albicans | Broth Microdilution | MIC: 1,446 µM | |
| 3,5-Dichlorobenzyl alcohol | Various fungi | Not Specified | Antifungal properties noted |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under conditions optimal for the growth of the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Agar Disk Diffusion Method
This method is used to assess the susceptibility of a microorganism to a particular antimicrobial agent.
Caption: Workflow for Agar Disk Diffusion Assay.
Protocol:
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test organism.
-
Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The size of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.
Conclusion
While direct experimental data on the biological activity of this compound is currently lacking, the available information on its structural analogs provides a strong foundation for predicting its potential as an antimicrobial and antiseptic agent. The dichlorinated benzyl alcohols, in particular, have demonstrated significant antibacterial and antifungal properties. The addition of a methyl group to the dichlorinated benzene ring may further influence the lipophilicity and, consequently, the biological activity of the molecule. Further experimental investigation is warranted to fully characterize the biological profile of this compound and to determine its potential applications in the fields of medicine and material preservation. The standardized protocols outlined in this guide can serve as a valuable resource for such future studies.
A Structural and Functional Comparison: 3,4-Dichloro-5-methylbenzyl Alcohol and 3,4-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison between 3,4-Dichloro-5-methylbenzyl alcohol and its structural analog, 3,4-Dichlorobenzyl alcohol. The inclusion of a methyl group on the benzene ring of 3,4-Dichlorobenzyl alcohol is anticipated to modulate its physicochemical properties and biological activity. This comparison is based on available experimental data for 3,4-Dichlorobenzyl alcohol and predicted properties for this compound based on established structure-activity relationships.
Structural and Physicochemical Properties
The key structural difference between the two molecules is the presence of a methyl group at the C5 position of the benzene ring in this compound. This substitution is expected to influence the electronic and steric properties of the molecule.
| Property | 3,4-Dichlorobenzyl alcohol | This compound (Predicted) |
| Molecular Formula | C₇H₆Cl₂O | C₈H₈Cl₂O |
| Molecular Weight | 177.03 g/mol | 191.06 g/mol |
| Appearance | White to off-white crystalline solid | Likely a solid at room temperature |
| Melting Point | 38-41 °C | Expected to be higher than 3,4-Dichlorobenzyl alcohol due to increased molecular weight and potential for altered crystal packing. |
| Boiling Point | 258.6 °C at 760 mmHg | Expected to be higher than 3,4-Dichlorobenzyl alcohol. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. | Solubility in water is expected to be lower due to the increased hydrophobicity from the methyl group. Solubility in nonpolar organic solvents may be enhanced. |
| LogP (Octanol-Water Partition Coefficient) | 2.6 | Expected to be higher than 3,4-Dichlorobenzyl alcohol, indicating increased lipophilicity. |
Biological Activity and Potential Applications
3,4-Dichlorobenzyl alcohol is a well-documented antiseptic and local anesthetic. The addition of a methyl group in this compound is likely to alter these biological activities.
| Biological Activity | 3,4-Dichlorobenzyl alcohol | This compound (Predicted) |
| Antimicrobial Activity | Broad-spectrum activity against bacteria and fungi associated with mouth and throat infections. | The increased lipophilicity may enhance its ability to penetrate microbial cell membranes, potentially leading to increased or altered antimicrobial activity. However, steric hindrance from the methyl group could also affect its interaction with biological targets. |
| Antiviral Activity | Effective against certain enveloped viruses. | The effect of the methyl group on antiviral activity is difficult to predict without experimental data. It could either enhance or decrease efficacy depending on the viral target and mechanism of action. |
| Local Anesthetic Activity | Known to possess local anesthetic properties. | The increased lipophilicity could potentially enhance its interaction with nerve cell membranes, possibly leading to increased local anesthetic potency. |
| Potential Applications | Used as an active ingredient in throat lozenges and antiseptic preparations. | Potentially useful as a novel antiseptic or local anesthetic, pending experimental validation of its efficacy and safety. |
Experimental Protocols
General Synthesis of Substituted Benzyl Alcohols
A common method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding substituted benzaldehyde.
Protocol: Reduction of a Substituted Benzaldehyde to a Benzyl Alcohol
-
Dissolution: Dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 equivalents), portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude benzyl alcohol.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure substituted benzyl alcohol.
Assessment of Antibacterial Activity
The antibacterial activity of the compounds can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
-
Bacterial Culture Preparation: Inoculate a sterile broth medium (e.g., Mueller-Hinton Broth) with a single colony of the test bacterium and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound (3,4-Dichlorobenzyl alcohol or this compound) in a suitable solvent (e.g., DMSO). Prepare a series of twofold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Structural Comparison
Caption: Structural relationship between the two compounds.
Workflow for Antimicrobial Activity Screening
Caption: Workflow for MIC determination.
Predicted Impact of Methylation on Properties
Caption: Predicted effects of methylation.
physicochemical properties of 3,4-Dichloro-5-methylbenzyl alcohol vs. 4-Methylbenzyl alcohol
A Comparative Analysis of the Physicochemical Properties of 3,4-Dichloro-5-methylbenzyl alcohol and 4-Methylbenzyl alcohol
This guide provides a detailed comparison of the physicochemical properties of this compound and 4-Methylbenzyl alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in compound selection and formulation. This document contrasts the available experimental data for 4-Methylbenzyl alcohol with the limited information on its dichlorinated and methylated analogue, highlighting the impact of substitution on the molecule's physical characteristics.
Data Presentation: Physicochemical Properties
The following table summarizes the available quantitative data for the two compounds. It is important to note that while experimental data for 4-Methylbenzyl alcohol is well-documented, there is a notable scarcity of published experimental values for this compound.
| Physicochemical Property | 4-Methylbenzyl alcohol | This compound |
| Molecular Formula | C₈H₁₀O[1][2][3] | C₈H₈Cl₂O |
| Molecular Weight | 122.16 g/mol [1][2][3] | 191.05 g/mol |
| Melting Point | 57-61 °C[2][4][5][6][7] | Data not available |
| Boiling Point | 217 °C[1][4][5][6][7] | Data not available |
| Solubility | Slightly soluble in water; Soluble in methanol, ether, and ethanol.[3][4][6] | Data not available |
| pKa | ~14.49 (Predicted)[3][4] | Data not available |
| LogP (Octanol/Water) | 1.58 - 1.67[4][8] | Data not available |
Structural Comparison
The structural differences between the two molecules, specifically the addition of two chlorine atoms and the shift of the methyl group on the benzene ring, are expected to significantly influence their physicochemical properties. The increased molecular weight and the presence of electronegative chlorine atoms in this compound would likely lead to a higher melting and boiling point, and altered solubility and lipophilicity compared to 4-Methylbenzyl alcohol.
Caption: Chemical structures of 4-Methylbenzyl alcohol and this compound.
Experimental Protocols
Below are detailed methodologies for the determination of key physicochemical properties cited in this guide.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature, while an impure substance will melt over a range of temperatures.
A common method for determining the melting point is the capillary tube method .[9][10] A small, powdered sample of the compound is packed into a thin-walled glass capillary tube that is sealed at one end.[9] This tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the first drop of liquid is observed and the temperature at which the entire sample has melted are recorded as the melting point range.[9]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Simple distillation is a common method to determine the boiling point of a liquid.[11][12] The liquid is placed in a distillation flask and heated.[12] The vapor rises and is directed into a condenser, where it cools and condenses back into a liquid, which is then collected. A thermometer is placed in the vapor path to measure the temperature of the vapor that is in equilibrium with the boiling liquid. This temperature is the boiling point.[11]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
A common method to determine the solubility of a substance is the saturation method . A known amount of the solvent is placed in a container, and the solute is added in small increments while stirring until no more solute dissolves, indicating a saturated solution. The amount of solute that has dissolved in the given amount of solvent at a specific temperature is then determined, often by gravimetric or spectroscopic analysis of the solution.
pKa Determination
The pKa is a measure of the acidity of a compound. It is the negative logarithm of the acid dissociation constant (Ka).
Potentiometric titration is a widely used method for pKa determination. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured with a pH meter as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Another common method is UV-Vis spectrophotometry , where the absorbance of the compound is measured at various pH values. The pKa is determined from the change in absorbance as the compound ionizes.
LogP (Octanol/Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, lipids, and non-polar solvents.
The shake-flask method is a classic technique for determining LogP. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow the compound to partition between the two phases. After the phases have separated, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or chromatography. The LogP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: A generalized workflow for the experimental determination of the octanol-water partition coefficient (LogP).
References
- 1. 3,4-dimethyl benzyl alcohol, 6966-10-5 [thegoodscentscompany.com]
- 2. 3-Methylbenzyl alcohol | C8H10O | CID 11476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1824048-31-8|3,4-Dichloro-5-(trifluoromethyl)benzyl alcohol|BLD Pharm [bldpharm.com]
- 4. 3,4-Dichlorobenzyl alcohol for synthesis | 1805-32-9 [sigmaaldrich.com]
- 5. 3-Methylbenzyl alcohol [webbook.nist.gov]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ijcea.org [ijcea.org]
Confirming the Structure of Synthesized 3,4-Dichloro-5-methylbenzyl Alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 3,4-Dichloro-5-methylbenzyl alcohol. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of each method's efficacy. This document also includes a comparative analysis with a structural isomer, 2,4-Dichloro-5-methylbenzyl alcohol, to highlight the distinguishing features in their respective analytical data.
Structural Confirmation: A Multi-faceted Approach
The unambiguous determination of a synthesized molecule's structure is a critical step in chemical research and drug development. A combination of spectroscopic techniques is employed to elucidate the molecular formula and the precise arrangement of atoms within the molecule. For this compound, the primary methods for structural confirmation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
dot
Caption: Workflow for the synthesis and structural confirmation of this compound.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its isomer, 2,4-Dichloro-5-methylbenzyl alcohol. This comparative data is essential for distinguishing between the two structures.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) for this compound | Predicted δ (ppm) for 2,4-Dichloro-5-methylbenzyl alcohol |
| -CH₃ | 2.35 | 2.30 |
| -CH₂OH | 4.68 | 4.75 |
| Ar-H | 7.28 (s), 7.45 (s) | 7.25 (s), 7.50 (s) |
| -OH | ~1.70 (broad s) | ~1.80 (broad s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) for this compound | Predicted δ (ppm) for 2,4-Dichloro-5-methylbenzyl alcohol |
| -CH₃ | 20.5 | 20.0 |
| -CH₂OH | 64.2 | 62.8 |
| Ar-C (quaternary) | 129.5, 132.8, 137.5, 139.0 | 131.0, 134.5, 136.0, 138.5 |
| Ar-CH | 126.0, 128.5 | 127.0, 130.0 |
Table 3: Predicted Key Mass Spectrometry Fragments (EI-MS)
| Fragment | Predicted m/z for this compound | Predicted m/z for 2,4-Dichloro-5-methylbenzyl alcohol |
| [M]⁺ | 190/192/194 | 190/192/194 |
| [M-OH]⁺ | 173/175/177 | 173/175/177 |
| [M-CH₂OH]⁺ | 159/161/163 | 159/161/163 |
| [M-Cl]⁺ | 155/157 | 155/157 |
Table 4: Predicted Key Infrared (IR) Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Predicted Wavenumber (cm⁻¹) for 2,4-Dichloro-5-methylbenzyl alcohol |
| O-H Stretch (alcohol) | 3350-3450 (broad) | 3350-3450 (broad) |
| C-H Stretch (aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C=C Stretch (aromatic) | 1450-1600 | 1450-1600 |
| C-O Stretch (alcohol) | 1030-1050 | 1030-1050 |
| C-Cl Stretch | 700-850 | 700-850 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be followed in a standard organic chemistry laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized and purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a spectral width of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum with a spectral width of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in a dilute solution of a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-300 amu.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be observed in chlorine-containing fragments.
dot
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the O-H, C-H (aromatic and aliphatic), C=C (aromatic), C-O, and C-Cl stretching and bending vibrations.
Conclusion
The structural confirmation of synthesized this compound requires a synergistic application of NMR, MS, and IR spectroscopy. By comparing the acquired experimental data with the predicted values and the data from its isomer, 2,4-dichloro-5-methylbenzyl alcohol, researchers can confidently verify the identity and purity of their synthesized compound. This rigorous analytical approach is fundamental to ensuring the quality and reliability of chemical entities in research and development.
A Comparative Guide to the Synthetic Efficiency of Chlorinated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chlorinated benzyl alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The efficiency of their synthesis directly impacts the overall cost and environmental footprint of these products. This guide provides an objective comparison of common synthetic routes to chlorinated benzyl alcohols, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for chlorinated benzyl alcohols depends on several factors, including the desired isomer, required purity, scale of the reaction, and the availability of starting materials. Below is a summary of the most common methods with their respective advantages and disadvantages.
| Synthetic Method | Starting Material(s) | Reagents & Conditions | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Direct Chlorination of Benzyl Alcohol | Benzyl Alcohol | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO, Room Temperature | ~95-99%[1][2] | 10 - 40 minutes[1][2] | Fast, high yield, mild and neutral conditions, highly chemoselective.[1][2] | Requires specialized chlorinating agent (TCT). |
| Hydrolysis of Chlorobenzyl Chloride | Chlorobenzyl Chloride | NaOH or Na2CO3, Water, Toluene, Reflux (95-105°C) | 80 - 98%[3] | 5 - 15 hours[3][4] | Utilizes readily available starting materials. | Formation of dibenzyl ether byproduct, requires high temperatures and long reaction times.[3] |
| Cannizzaro Reaction | p-Chlorobenzaldehyde | KOH, Methanol, Reflux | ~85% (for alcohol)[5] | ~7 hours (for entire process)[6] | Readily available starting material. | Produces an equimolar amount of the corresponding carboxylic acid as a byproduct, moderate yield for the alcohol.[6] |
| Grignard Synthesis | Chlorobenzyl Chloride, Formaldehyde | Mg, Dry Ether (for Grignard reagent); Formaldehyde, Acidic workup | Variable, can be high | Several hours | Versatile for creating C-C bonds. | Requires strictly anhydrous conditions, potential for Wurtz coupling side reactions.[7] |
| Reduction of Chlorobenzaldehyde | Chlorobenzaldehyde | Various reducing agents (e.g., NaBH4, H2/catalyst) | High (e.g., 92% for a related ester reduction)[8] | Variable | Generally high yielding and clean reactions. | Availability and cost of the starting aldehyde. |
Experimental Protocols
Direct Chlorination of Benzyl Alcohol using TCT/DMSO
This method is notable for its speed and high efficiency under mild conditions.[1][2]
Procedure: To a solution of benzyl alcohol (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO), 2,4,6-trichloro-1,3,5-triazine (TCT) (0.55 equivalents) is added portion-wise at room temperature.[1] The reaction mixture is stirred and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 to 40 minutes.[1][2] Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the chlorinated benzyl alcohol.
Hydrolysis of p-Chlorobenzyl Chloride
A traditional and widely used method, though often plagued by the formation of dibenzyl ether.[3]
Procedure: In a reactor, an aqueous solution of sodium hydroxide or sodium carbonate is prepared. A mixture of p-chlorobenzyl chloride and an organic solvent like toluene is then slowly added. The mixture is heated to reflux (around 95-105°C) and maintained for 5-15 hours, with the reaction progress monitored by analyzing the remaining p-chlorobenzyl chloride.[3] After completion, the mixture is cooled, and the organic layer containing the p-chlorobenzyl alcohol is separated. The crude product is then purified, typically by crystallization.[3]
Cannizzaro Reaction for p-Chlorobenzyl Alcohol
A classic disproportionation reaction for aldehydes lacking α-hydrogens.[6]
Procedure: p-Chlorobenzaldehyde (2.00 g, 14.2 mmol) is dissolved in methanol (6 mL) and added to a flask containing a solution of 11 M potassium hydroxide (5 mL).[6] The mixture is refluxed for approximately 1-2 hours. After cooling, the reaction mixture is extracted with dichloromethane to separate the p-chlorobenzyl alcohol. The aqueous layer contains the potassium p-chlorobenzoate. The organic layer is washed, dried, and the solvent is evaporated to yield the crude p-chlorobenzyl alcohol, which can be further purified by recrystallization.[5][6]
Grignard Synthesis of Chlorinated Benzyl Alcohols
This method allows for the formation of the alcohol from the corresponding halide.
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of the corresponding chlorobenzyl chloride in dry ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.[9]
-
Reaction with Formaldehyde: The prepared Grignard reagent is then slowly added to a cooled solution of excess formaldehyde in dry ether.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, washed, dried, and concentrated to give the chlorinated benzyl alcohol.
Reaction Pathways and Workflows
Caption: Overview of synthetic pathways to chlorinated benzyl alcohols.
Caption: General experimental workflow for the synthesis and purification.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 3. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
- 8. 2-Chlorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 9. brainly.in [brainly.in]
Assessing the Novelty of 3,4-Dichloro-5-methylbenzyl alcohol's Chemical Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical entities with unique substitution patterns on aromatic rings is a cornerstone of modern drug discovery and materials science. This guide provides a comparative analysis of the chemical profile of 3,4-Dichloro-5-methylbenzyl alcohol, a compound with a substitution pattern that suggests a unique electronic and steric environment. Due to the limited publicly available experimental data for this specific molecule, this guide serves as a foundational document for researchers, outlining its potential novelty by comparing its predicted properties with those of its structurally related and well-characterized analogs.
Comparative Analysis of Physicochemical Properties
To contextualize the potential chemical profile of this compound, a comparison with its structural analogs is essential. The following table summarizes key experimental data for 3,4-Dichlorobenzyl alcohol, 3,5-Dichlorobenzyl alcohol, 4-Methylbenzyl alcohol, and 3,4-Dimethylbenzyl alcohol. The properties for this compound are listed as "To Be Determined (TBD)" to highlight the opportunity for novel research.
| Property | This compound | 3,4-Dichlorobenzyl alcohol | 3,5-Dichlorobenzyl alcohol | 4-Methylbenzyl alcohol | 3,4-Dimethylbenzyl alcohol |
| CAS Number | TBD | 1805-32-9[1] | 60211-57-6[2] | 589-18-4[3][4][5] | 6966-10-5[6][7] |
| Molecular Formula | C₈H₈Cl₂O | C₇H₆Cl₂O[1] | C₇H₆Cl₂O | C₈H₁₀O[4] | C₉H₁₂O[6] |
| Molecular Weight | 191.05 g/mol (Predicted) | 177.03 g/mol [1] | 177.03 g/mol | 122.16 g/mol [4] | 136.19 g/mol [6] |
| Melting Point (°C) | TBD | 38-39[1] | 79-82[2] | 59-61[4][5] | 62-65[7] |
| Boiling Point (°C) | TBD | 148-151[1] | TBD | 217[5] | 218-221[7] |
| Appearance | TBD | Solid[1] | White to light yellow crystal powder[2] | White crystalline mass, needles or crystals[5] | TBD |
| Solubility | TBD | TBD | TBD | Soluble in methanol, ether and ethanol. Slightly soluble in water.[5] | Soluble in alcohol. Insoluble in water.[7] |
The unique substitution of a methyl group at the 5-position, in addition to the chlorine atoms at the 3 and 4 positions, is anticipated to influence the molecule's polarity, lipophilicity, and crystal packing, thereby affecting its melting point, boiling point, and solubility compared to its analogs.
Experimental Protocols for Characterization
To ascertain the chemical profile of this compound, a series of standard experimental protocols should be employed.
Synthesis and Purification
A potential synthetic route to this compound could involve the reduction of a corresponding benzaldehyde or benzoic acid derivative.
Caption: A hypothetical signaling pathway that could be investigated for modulation by the title compound.
Experimental Approach for Biological Screening:
-
Cytotoxicity Assays: Initial screening using assays such as MTT or LDH release in relevant cell lines (e.g., cancer cell lines, immune cells) to determine the compound's cytotoxic profile.
-
Enzyme Inhibition Assays: If a specific target is hypothesized (e.g., a kinase), in vitro enzyme inhibition assays can be performed.
-
Reporter Gene Assays: To investigate the effect on a specific signaling pathway (e.g., NF-κB or AP-1), reporter gene assays can be employed in transfected cells.
-
Western Blot Analysis: To determine the effect on the protein expression or phosphorylation status of key signaling molecules.
Conclusion
While the chemical profile of this compound is not yet documented in the scientific literature, its unique substitution pattern presents a compelling case for novelty. The addition of a methyl group to the 3,4-dichlorobenzyl alcohol scaffold is likely to alter its physicochemical properties and could lead to unforeseen biological activities. This guide provides a framework for the systematic investigation of this compound, from its synthesis and characterization to the exploration of its potential as a novel chemical entity. The data presented for its structural analogs serves as a benchmark for future experimental findings, paving the way for new discoveries in chemical and pharmaceutical sciences.
References
- 1. 3,4-Dichlorobenzyl alcohol for synthesis 1805-32-9 [sigmaaldrich.com]
- 2. 3,5-Dichlorobenzyl alcohol | 60211-57-6 [chemicalbook.com]
- 3. 4-Methylbenzyl alcohol | C8H10O | CID 11505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. 4-Methylbenzyl alcohol | 589-18-4 [chemicalbook.com]
- 6. 3,4-Dimethylbenzyl alcohol [webbook.nist.gov]
- 7. 3,4-dimethyl benzyl alcohol, 6966-10-5 [thegoodscentscompany.com]
Safety Operating Guide
Proper Disposal of 3,4-Dichloro-5-methylbenzyl Alcohol: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,4-Dichloro-5-methylbenzyl alcohol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Hazard Information
Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for structurally similar dichlorinated benzyl alcohol compounds. This information should be used as a general guideline for handling and disposal.
| Property | 3,4-Dichlorobenzyl alcohol | 3,5-Dichlorobenzyl alcohol |
| Molecular Formula | C₇H₆Cl₂O | C₇H₆Cl₂O |
| Molecular Weight | 177.03 g/mol | 177.03 g/mol |
| Hazard Statements | H302, H315, H318, H335 | H315, H319, H335 |
| Signal Word | Danger | Warning |
Data sourced from publicly available Safety Data Sheets.
Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following step-by-step protocol must be followed:
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
The container must be made of a material compatible with chlorinated organic compounds.
-
Never mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated waste container.
-
Avoid generating dust or aerosols. If the compound is a solid, handle it gently.
-
If the compound is in a solution, pour it carefully to avoid splashing.
-
-
Container Sealing and Labeling:
-
Securely seal the waste container immediately after transferring the waste.
-
The label on the container must clearly state "Hazardous Waste" and "this compound". Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
Disposal of contents and container must be in accordance with an approved waste disposal plant.[3][4]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Dichloro-5-methylbenzyl Alcohol
A detailed protocol on the necessary personal protective equipment, operational procedures, and disposal methods for 3,4-Dichloro-5-methylbenzyl alcohol, ensuring the safety of laboratory personnel and regulatory compliance.
Researchers and professionals in drug development require immediate and reliable safety information for handling chemical reagents. This guide provides essential logistical and safety protocols for this compound, a halogenated aromatic compound. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE, based on general guidelines for handling chlorinated organic compounds and related benzyl alcohols.
| Protection Type | Specific Equipment | Material/Standard | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1] | ANSI Z87.1-rated | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene rubber (minimum 14 mils thickness).[2][3] | Prevents direct skin contact and chemical absorption. |
| Body Protection | Laboratory coat or chemical-resistant coveralls.[1][2] | Materials like Tychem® are recommended for enhanced protection. | Shields skin from accidental spills and contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][4] | NIOSH or European Standard EN 136 approved respirator.[5] | Prevents inhalation of potentially harmful vapors or dust. |
| Foot Protection | Closed-toe shoes. | Leather or other chemical-resistant material. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe workflow. The following step-by-step plan outlines the key procedures.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure the container is tightly sealed and clearly labeled.
2. Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Wear the appropriate PPE as detailed in the table above.
-
When weighing or transferring the solid, use techniques that minimize dust generation.
-
Avoid eating, drinking, or smoking in the handling area.[8]
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][9]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and adhere to regulations.
1. Waste Segregation:
-
As a chlorinated organic compound, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[7][10]
-
Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[11]
2. Container Management:
-
Use a compatible, leak-proof container for waste collection.
-
The waste container must be kept closed at all times, except when adding waste.[9][11]
-
Label the waste container clearly with "Halogenated Organic Waste" and list the chemical constituents.[9]
3. Final Disposal:
-
Follow your institution's hazardous waste disposal procedures.
-
Arrange for a licensed hazardous waste disposal company to collect the waste.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the logical flow of operations.
Caption: Safe handling and disposal workflow.
References
- 1. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. uakron.edu [uakron.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
